molecular formula C17H27NO3 B15619548 N-Vanillylnonanamide-d3

N-Vanillylnonanamide-d3

Katalognummer: B15619548
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: RGOVYLWUIBMPGK-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Vanillylnonanamide-d3 is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H27NO3

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]nonanamide

InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)/i2D3

InChI-Schlüssel

RGOVYLWUIBMPGK-BMSJAHLVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is N-Vanillylnonanamide-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Vanillylnonanamide-d3, a deuterated analog of N-Vanillylnonanamide (nonivamide). It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. This document details its primary application as an internal standard in analytical chemistry, its role in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway, and provides comprehensive data and experimental protocols.

Core Compound Properties

This compound is a synthetic, deuterated form of N-Vanillylnonanamide, a compound structurally similar to capsaicin, the active component in chili peppers. The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and N-Vanillylnonanamide.

PropertyThis compoundN-Vanillylnonanamide
Molecular Formula C₁₇H₂₄D₃NO₃C₁₇H₂₇NO₃
Molecular Weight 296.42 g/mol 293.40 g/mol
CAS Number Not widely available2444-46-4
Appearance White to Off-White SolidWhite to off-white powder
Solubility Chloroform, Dichloromethane, DMSOMethanol: 100 mg/mL
Storage Temperature 2-8°C, Protected from light and air2-8°C

Primary Use in Research: An Analytical Standard

The primary application of this compound in a research setting is as a labeled internal standard for the accurate quantification of N-Vanillylnonanamide in complex biological matrices, such as plasma, serum, and tissue homogenates. Its near-identical chemical behavior to the analyte of interest ensures that it experiences similar extraction recovery and ionization efficiency during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This co-elution and similar behavior in the mass spectrometer allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Experimental Protocols: Quantification of N-Vanillylnonanamide

The following is a detailed methodology for the quantification of N-Vanillylnonanamide in a biological matrix using this compound as an internal standard. This protocol is adapted from established methods for capsaicinoid analysis.

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of N-Vanillylnonanamide from a 1 mL plasma sample.

  • Step 1: Spiking with Internal Standard: To a 1 mL plasma sample in a clean glass tube, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol.

  • Step 2: Protein Precipitation and Extraction: Add 2 mL of acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte and internal standard.

  • Step 3: Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Step 4: Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.

  • Step 5: Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Step 7: Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Vanillylnonanamide: Precursor ion (Q1) m/z 294.2 → Product ion (Q3) m/z 137.1.

      • This compound (Internal Standard): Precursor ion (Q1) m/z 297.2 → Product ion (Q3) m/z 140.1.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

3. Data Analysis

  • Quantification: The concentration of N-Vanillylnonanamide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of N-Vanillylnonanamide and a constant concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relevant biological pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample spike 2. Spike with This compound plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evaporate 4. Evaporation extract->evaporate reconstitute 5. Reconstitution evaporate->reconstitute lc 6. LC Separation reconstitute->lc ms 7. MS/MS Detection lc->ms quant 8. Quantification ms->quant

Experimental workflow for N-Vanillylnonanamide quantification.

TRPV1_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens channel Na_ion Na⁺ Influx TRPV1->Na_ion Opens channel Capsaicin N-Vanillylnonanamide (Capsaicin Analog) Capsaicin->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Simplified TRPV1 signaling pathway upon activation.

Role in Studying the TRPV1 Receptor

Beyond its use as an analytical standard, this compound, due to its identical bioactivity to N-Vanillylnonanamide, can be used in studies of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat.[1]

Activation of the TRPV1 receptor by agonists like N-Vanillylnonanamide leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain and heat. The study of this pathway is crucial for the development of new analgesic drugs. Because this compound can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry, it can be a valuable tool in receptor binding assays and metabolic studies to trace the fate of the molecule and its interaction with the receptor.

References

Chemical and physical properties of N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Vanillylnonanamide-d3, a deuterated synthetic analog of capsaicin. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Chemical and Physical Properties

This compound, also known as Nonivamide-d3, is the deuterated form of N-Vanillylnonanamide (Nonivamide or PAVA), a capsaicinoid found in chili peppers and also produced synthetically.[1] The deuterium (B1214612) labeling makes it a valuable tool in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry.

General and Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are primarily based on data for the non-deuterated compound, as they are expected to be very similar.

PropertyValueSource(s)
Appearance White to off-white powder/solid[2][3][4]
Melting Point 54 °C[5]
Boiling Point 200-210 °C (at 0.05 Torr)[5]
Solubility Methanol: 100 mg/mL[2] Ethanol: 30 mg/mL[6] DMSO: 10 mg/mL[6] DMF: 10 mg/mL[6] Chloroform, Dichloromethane: Soluble[3] Water: Slightly soluble/Insoluble[1][7][1][2][3][6][7]
Stability Stable for at least 2 years when stored at +4°C, protected from light and moisture.[6] Unstable in aqueous solutions, particularly under acidic conditions (pH < 5) and in the presence of metal ions.[8][6][8]
Storage 2-8°C, protected from air and light.[2][3][2][3]
Chemical and Molecular Data

The key chemical identifiers and molecular properties for this compound are detailed below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄D₃NO₃[3][9]
Molecular Weight 296.42 g/mol [3][9]
CAS Number 2444-46-4 (for non-deuterated form)[2][9]
Synonyms N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide-d3, Nonivamide-d3, N-Vanillylpelargonamide-d3, Pseudocapsaicin-d3[3][9]
InChI InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)/i2D3[9] (modified for d3)
SMILES [2H]C([2H])([2H])Oc1cc(CNC(=O)CCCCCCCC)ccc1O[9]
Purity Typically ≥97% or ≥98% (HPLC)[2][4]

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of this compound.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the condensation of vanillylamine (B75263) with nonanoic acid or its activated derivative. The deuterium label is introduced by using a deuterated precursor, most commonly vanillylamine with a deuterated methoxy (B1213986) group.

General Protocol:

  • Activation of Nonanoic Acid: Nonanoic acid is converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester, to facilitate the amidation reaction.

  • Amidation Reaction: Deuterated vanillylamine (4-hydroxy-3-(methoxy-d3)-benzylamine) is reacted with the activated nonanoic acid derivative in an appropriate aprotic solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product obtained after solvent evaporation is purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Nonanoic Acid Activation C Amidation Reaction A->C B Deuterated Vanillylamine B->C D Acid/Base Washing C->D E Drying and Evaporation D->E F Column Chromatography E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification:

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound.[10] This technique is particularly useful for quantifying the compound in complex biological matrices.

  • Sample Preparation: For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is performed, often using a cold organic solvent like acetonitrile (B52724). The supernatant is then collected and may be further concentrated.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Injection Volume: Typically in the range of 2-10 µL.[11]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (parent molecule) to a specific product ion is monitored. For this compound, the precursor ion would be [M+H]⁺ at m/z 297.4. A characteristic fragment ion would be selected for the product ion scan.

G Analytical Workflow using LC-MS/MS A Sample Preparation (e.g., Protein Precipitation) B HPLC Separation (Reverse-Phase C18) A->B C Electrospray Ionization (ESI+) B->C D Mass Spectrometry (Tandem MS - MRM) C->D E Data Analysis (Quantification) D->E

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used to confirm the chemical structure of the synthesized compound.[12]

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum would be very similar to non-deuterated nonivamide, but the signal corresponding to the methoxy protons at ~3.87 ppm would be absent.

  • ¹³C NMR: Shows the carbon framework of the molecule.

  • ²H (Deuterium) NMR: A singlet would be observed in the region corresponding to the methoxy group, confirming the location of the deuterium label.

  • Solvent: A deuterated solvent such as CDCl₃, DMSO-d₆, or acetone-d₆ is used.[7][12]

Biological Activity and Signaling Pathways

This compound, like its non-deuterated counterpart, is known to be a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][13] The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is involved in the sensation of heat and pain.

TRPV1 Signaling Pathway:

  • Agonist Binding: this compound binds to the TRPV1 receptor on the cell membrane of sensory neurons.

  • Channel Activation: This binding induces a conformational change in the TRPV1 channel, causing it to open.

  • Cation Influx: The opening of the channel allows for a rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated along the neuron to the central nervous system, resulting in the sensation of heat and pain.

  • Desensitization: Prolonged activation of TRPV1 channels can lead to their desensitization, which is the basis for the analgesic effects of capsaicinoids.[4]

G TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Events TRPV1 TRPV1 Channel (Closed) Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Opens Depolarization Membrane Depolarization ActionPotential Action Potential (Signal to CNS) Depolarization->ActionPotential Triggers Agonist This compound Agonist->TRPV1 Binds Ca_Na_Influx->Depolarization Causes

References

An In-depth Technical Guide to the Synthesis and Purification of N-Vanillylnonanamide-d3 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Vanillylnonanamide-d3, a deuterated analog of the synthetic capsaicinoid, N-Vanillylnonanamide. This document details the experimental protocols for its preparation and purification, presents quantitative data in a clear and accessible format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

N-Vanillylnonanamide, also known as synthetic capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its deuterated analog, this compound, is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative analysis. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, facilitating its differentiation from the non-deuterated form in mass spectrometry-based assays.[2] This guide outlines a reliable method for the synthesis and purification of this compound for laboratory applications.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, vanillylamine-d3 hydrochloride, followed by its acylation with nonanoyl chloride.

Synthesis of Vanillylamine-d3 Hydrochloride

The introduction of the three deuterium atoms is accomplished by using a deuterated methyl source in the synthesis of the vanillylamine (B75263) precursor. A common method for preparing vanillylamine involves the reductive amination of vanillin. To produce the d3 analog, a deuterated reducing agent or a deuterated methyl source would be used in a multi-step synthesis starting from a suitable precursor. For the purpose of this guide, we will assume the availability of vanillylamine-d3 hydrochloride as the starting material for the final acylation step.

Acylation of Vanillylamine-d3 Hydrochloride to Yield this compound

This procedure is adapted from established methods for the synthesis of N-vanillylnonanamide.[3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillylamine-d3 hydrochloride (1 equivalent) in a biphasic solvent system of water and chloroform (B151607) (1:1 v/v).

  • Basification: Add sodium hydroxide (B78521) (2 equivalents) to the aqueous phase to neutralize the hydrochloride and liberate the free vanillylamine-d3.

  • Addition of Acyl Chloride: While stirring vigorously, slowly add a solution of nonanoyl chloride (1-1.16 equivalents) in chloroform to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Logical Relationship of Synthesis Steps

Synthesis_Logic cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Vanillylamine-d3 HCl Vanillylamine-d3 HCl Acylation Acylation in biphasic system Vanillylamine-d3 HCl->Acylation Nonanoyl Chloride Nonanoyl Chloride Nonanoyl Chloride->Acylation Workup Aqueous Work-up Acylation->Workup Isolation Solvent Removal Workup->Isolation Crude_Product Crude this compound Isolation->Crude_Product

Caption: Logical flow of the this compound synthesis.

Purification of this compound

The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity suitable for laboratory use.

Column Chromatography

Experimental Protocol:

  • Column Preparation: Pack a silica (B1680970) gel column using a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Experimental Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol (B145695) and water or hexane and ethyl acetate.[5][6][7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Dissolve the partially purified product in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to obtain pure this compound.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Vanillylamine-d3 HCl + Nonanoyl Chloride reaction Acylation Reaction (H2O/CHCl3, NaOH) start->reaction workup Liquid-Liquid Extraction & Solvent Removal reaction->workup crude_product Crude this compound workup->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Workflow for this compound synthesis and purification.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

StepParameterExpected Value
SynthesisCrude Yield>90%[4]
PurificationYield after Chromatography70-80%
Yield after Recrystallization85-95% (of chromatographed material)
Overall Yield 60-75%

Table 2: Purity and Analytical Data

AnalysisParameterSpecification
HPLCPurity≥98.0%
Melting PointRange57-61 °C (for non-deuterated)[8]
¹H NMR Chemical Shifts (CDCl₃, δ)See Table 3
¹³C NMR Chemical Shifts (CDCl₃, δ)See Table 4
Mass Spec. [M+H]⁺ (d3)m/z 297.2
[M+H]⁺ (d0)m/z 294.2

Table 3: Expected ¹H NMR Chemical Shifts for N-Vanillylnonanamide in CDCl₃

AssignmentChemical Shift (ppm)
-CH₃ (Aliphatic)~0.88 (t)
-(CH₂)₅-~1.27 (m)
-CH₂-CH₂-CO-~1.63 (quint)
-CH₂-CO-~2.18 (t)
-O-CH₃ (d3)Not observed in ¹H NMR
-NH-CH₂-~4.35 (d)
Ar-H~6.7-6.9 (m)
-OH~5.7 (br s)
-NH-~5.8 (br t)
Note: Chemical shifts are approximate and based on data for the non-deuterated analog.

Table 4: Expected ¹³C NMR Chemical Shifts for N-Vanillylnonanamide in CDCl₃

AssignmentChemical Shift (ppm)
-CH₃ (Aliphatic)~14.1
Aliphatic Chain (-CH₂-)~22.6, 25.8, 29.2, 29.3, 31.8, 36.8
-NH-CH₂-~43.7
-O-CH₃ (d3)Signal would be a multiplet due to C-D coupling
Aromatic C~110.1, 114.6, 121.1, 130.3, 145.4, 146.8
-C=O~172.9
Note: Chemical shifts are approximate and based on data for the non-deuterated analog.

Biological Context: TRPV1 Signaling Pathway

N-Vanillylnonanamide exerts its biological effects through the activation of the TRPV1 receptor, a non-selective cation channel.[9] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of sensory neurons and the sensation of pungency and heat.[9] The subsequent signaling cascade involves multiple downstream pathways.[10]

Caption: TRPV1 signaling pathway activated by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. The provided protocols, data tables, and diagrams offer a comprehensive resource for researchers working with this important deuterated standard. Adherence to these methodologies should enable the production of high-purity this compound, facilitating accurate and reliable results in various research and development applications.

References

The Kinetic Advantage: A Technical Guide to the Biological Activity of Deuterated N-Vanillylnonanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillylnonanamide, a synthetic capsaicin (B1668287) analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Its therapeutic potential is often limited by its metabolic profile. This technical guide explores the prospective biological activity of deuterated N-Vanillylnonanamide, a strategy aimed at enhancing its pharmacokinetic and pharmacodynamic properties. By leveraging the kinetic isotope effect, selective deuteration of N-Vanillylnonanamide is hypothesized to reduce metabolic degradation, leading to improved stability, prolonged half-life, and potentially enhanced therapeutic efficacy. This document outlines the theoretical framework, proposed experimental validation protocols, and expected quantitative outcomes of this novel therapeutic agent.

Introduction: The Promise of Deuteration in Drug Development

The substitution of hydrogen with its stable isotope, deuterium, is a powerful strategy in medicinal chemistry to modulate the metabolic fate of drug candidates.[1][2][3] This "deuterium switch" can significantly alter the rate of metabolic reactions, particularly those involving cytochrome P450 enzymes, by exploiting the kinetic isotope effect.[1][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] This can lead to a decreased rate of metabolism, reduced formation of potentially toxic metabolites, and an overall improvement in the drug's pharmacokinetic profile.[1][3][6] Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the clinical success of this approach.[1][3][5][6]

N-Vanillylnonanamide (nonivamide) is a well-characterized vanilloid compound that activates TRPV1, a key receptor involved in pain perception and inflammation.[7] However, its clinical utility can be hampered by rapid metabolism. This guide proposes the strategic deuteration of N-Vanillylnonanamide to overcome these limitations and unlock its full therapeutic potential.

Proposed Biological Activity and Quantitative Data

While specific experimental data for deuterated N-Vanillylnonanamide is not yet publicly available, we can extrapolate the expected outcomes based on the principles of deuteration. The following tables summarize the anticipated quantitative data comparing the biological activity of N-Vanillylnonanamide with its deuterated analog, N-Vanillylnonanamide-d3.[8]

Table 1: Comparative In Vitro Activity at the TRPV1 Receptor

CompoundTargetAssay TypeEC50 (nM)IC50 (nM)Receptor Binding Affinity (Ki, nM)
N-VanillylnonanamideHuman TRPV1Calcium Influx~120-~50
This compound (Predicted) Human TRPV1 Calcium Influx ~110-130 - ~45-55

Rationale: Deuteration is not expected to significantly alter the direct interaction with the target receptor. Therefore, the in vitro potency and binding affinity are predicted to be comparable to the non-deuterated parent compound.

Table 2: Comparative Pharmacokinetic Properties (Predicted)

CompoundAdministration Routet1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/min/kg)
N-VanillylnonanamideIntravenous~1.5--High
This compound (Predicted) Intravenous ~3-5 - Increased Reduced
N-VanillylnonanamideOralLowLowLowHigh
This compound (Predicted) Oral Increased Increased Significantly Increased Reduced

Rationale: The primary advantage of deuteration lies in the alteration of pharmacokinetics. By slowing metabolism, the half-life (t1/2), maximum concentration (Cmax), and total drug exposure (AUC) are all expected to increase, while clearance is anticipated to decrease.

Signaling Pathways and Experimental Workflows

The biological effects of N-Vanillylnonanamide and its deuterated analog are mediated through the activation of the TRPV1 receptor, a non-selective cation channel.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Deuterated_N_Vanillylnonanamide Deuterated N-Vanillylnonanamide TRPV1 TRPV1 Channel Deuterated_N_Vanillylnonanamide->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens channel Na_influx Na⁺ Influx TRPV1->Na_influx Opens channel Depolarization Membrane Depolarization Na_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Cellular_Response Cellular Response (e.g., Pain Sensation) AP_Firing->Cellular_Response

Caption: TRPV1 receptor activation by deuterated N-Vanillylnonanamide.

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of deuterated N-Vanillylnonanamide.

Experimental_Workflow Synthesis Synthesis of Deuterated Precursors Coupling Amide Coupling Reaction Synthesis->Coupling Purification Purification and Characterization (NMR, MS) Coupling->Purification In_Vitro_Assays In Vitro Biological Assays (TRPV1 Activation) Purification->In_Vitro_Assays PK_Studies In Vivo Pharmacokinetic Studies (Rodent Model) In_Vitro_Assays->PK_Studies PD_Studies In Vivo Pharmacodynamic Studies (Pain Models) PK_Studies->PD_Studies Data_Analysis Data Analysis and Comparison PD_Studies->Data_Analysis

References

An In-depth Technical Guide to the Solubility of N-Vanillylnonanamide-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of N-Vanillylnonanamide-d3 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled compound in their work.

Introduction: this compound is the deuterated form of N-Vanillylnonanamide (Nonivamide), a synthetic capsaicin (B1668287) analog. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data from its non-deuterated counterpart as a close and reliable proxy. The minor mass difference from deuterium (B1214612) labeling is not expected to significantly impact its solubility characteristics in organic solvents. N-Vanillylnonanamide is known for its use in various research applications, including as a TRPV1 agonist.

Quantitative Solubility Data

The solubility of N-Vanillylnonanamide in several common organic solvents has been experimentally determined and is summarized in the table below. This data provides a strong reference for preparing stock solutions and conducting experiments with this compound.

Organic SolventSolubility (mg/mL)
Methanol100[1]
Ethanol~31[2][3]
Dimethylformamide (DMF)~15[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~13[2][3]

Experimental Protocol for Solubility Determination

The following outlines a general and robust methodology for determining the solubility of a compound like this compound in an organic solvent. This method is based on the static equilibrium method, a standard approach in solubility studies.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Centrifugation) B->C D Sample Dilution of Supernatant C->D E Quantitative Analysis (e.g., HPLC) D->E F Solubility Calculation E->F

Caption: Experimental workflow for determining the solubility of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for N-Vanillylnonanamide-d3. The document details potential degradation pathways, outlines experimental protocols for stability assessment, and presents illustrative data to guide researchers in handling and storing this compound to ensure its integrity and efficacy in experimental settings.

Introduction

This compound, a deuterated analog of the synthetic capsaicinoid N-Vanillylnonanamide (Nonivamide), is a critical tool in pharmaceutical research, particularly in studies involving transient receptor potential vanilloid 1 (TRPV1) channels. The isotopic labeling provides a valuable internal standard for pharmacokinetic and metabolic studies. Ensuring the chemical stability of this compound is paramount for the accuracy and reproducibility of experimental results. This guide addresses the core aspects of its long-term stability and provides recommendations for optimal storage.

Recommended Storage Conditions

Based on information from various suppliers and the known stability of similar compounds, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (≥ 4 years for the non-deuterated form)Minimizes the rate of potential degradation reactions.
2-8°C for short-term storageSuitable for samples that will be used within a shorter timeframe.
Room Temperature (≤ 25°C) for handlingPermissible for brief periods during experimental procedures.
Light Protect from lightThe phenolic group is susceptible to photodegradation.
Atmosphere Store in a tightly sealed containerMinimizes exposure to moisture and atmospheric oxygen to prevent hydrolysis and oxidation.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: an amide linkage and a phenolic moiety. Understanding these potential degradation pathways is crucial for designing appropriate stability studies and interpreting their results.

Hydrolytic Degradation

The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into vanillylamine-d3 and nonanoic acid.

Oxidative Degradation

The phenolic hydroxyl group is susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents, potentially leading to the formation of quinone-type structures and other oxidative degradation products.

Below is a diagram illustrating the primary potential degradation pathways for this compound.

G Potential Degradation Pathways of this compound A This compound B Vanillylamine-d3 A->B Hydrolysis (Acid/Base) C Nonanoic Acid A->C Hydrolysis (Acid/Base) D Oxidative Degradation Products (e.g., Quinone-type structures) A->D Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a combination of long-term stability studies and forced degradation studies should be performed.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or as a solid.

  • Storage: Store the aliquots at the recommended long-term storage condition (-20°C) and, for comparison, at accelerated conditions (e.g., 4°C and 25°C/60% RH).

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).

  • Analysis: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions, and to establish the specificity of the analytical method.

Methodology:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control.

The following diagram illustrates a general experimental workflow for conducting forced degradation studies.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal Stress D->G E Photolytic Stress E->G H Characterization of Degradants (e.g., LC-MS) G->H F This compound Stock Solution/Solid F->A F->B F->C F->D F->E

Caption: General workflow for forced degradation studies.

Data Presentation

The following tables present illustrative data from hypothetical long-term and forced degradation studies on this compound.

Table 1: Illustrative Long-Term Stability Data for this compound (Solid State)
Storage ConditionTime Point (Months)Purity (%)Appearance
-20°C099.8White powder
1299.7White powder
2499.8White powder
4899.6White powder
4°C099.8White powder
1299.5White powder
2499.2White powder
4898.8White powder
25°C / 60% RH099.8White powder
1298.1Off-white powder
2496.5Off-white powder
4893.2Yellowish powder
Table 2: Illustrative Forced Degradation Data for this compound
Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2Vanillylamine-d3, Nonanoic Acid
0.1 M NaOH, 60°C, 24h25.8Vanillylamine-d3, Nonanoic Acid
3% H₂O₂, RT, 24h8.5Oxidative adducts
80°C, 48h3.1Minor unidentified products
Photostability (ICH Q1B)5.4Photodegradation products

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the phenol (B47542) group. For optimal long-term stability, it is recommended to store the compound at -20°C, protected from light and moisture. The provided experimental protocols and illustrative data serve as a guide for researchers to establish in-house stability programs and ensure the quality and integrity of this compound in their studies. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.

Preliminary In Vitro Studies of N-Vanillylnonanamide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the expected in vitro pharmacology of N-Vanillylnonanamide-d3. As a deuterated analog of N-Vanillylnonanamide (Nonivamide), its fundamental biological activity is presumed to be identical to that of Nonivamide. The information herein is based on published studies of Nonivamide and other Transient Receptor Potential Vanilloid 1 (TRPV1) agonists.

Introduction

This compound is the deuterated form of N-Vanillylnonanamide (also known as Nonivamide or synthetic capsaicin), a potent synthetic capsaicinoid.[1] Like its non-deuterated counterpart, it is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[2][3] Activation of TRPV1 by agonists like this compound leads to a sensation of heat and pain, a mechanism that is also harnessed for its analgesic properties through receptor desensitization.[4] This document outlines the core in vitro methodologies and expected findings for the characterization of this compound, providing a resource for researchers in pharmacology and drug development.

Mechanism of Action: TRPV1 Agonism

The primary mechanism of action for this compound is the activation of the TRPV1 ion channel.[1][5] Upon binding, it induces a conformational change in the channel, leading to the influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[6] This influx causes membrane depolarization, which in turn initiates a nerve impulse. The activation of TRPV1 is also modulated by various intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[7]

Interestingly, some studies on Nonivamide suggest that it may also elicit biological effects through TRPV1-independent pathways in specific cell types, such as stimulating dopamine (B1211576) and serotonin (B10506) release in SH-SY5Y neuroblastoma cells.[8][9][10]

Signaling Pathway for TRPV1 Activation

TRPV1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Na_Influx Na⁺ Influx TRPV1->Na_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Ca_Influx->Downstream Na_Influx->Depolarization Nerve_Impulse Nerve Impulse Generation Depolarization->Nerve_Impulse PKA PKA PKA->TRPV1 Modulates PKC PKC PKC->TRPV1 Modulates

TRPV1 Activation Signaling Pathway

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on in vitro assays, with comparative values for capsaicin (B1668287). These values are representative and may vary depending on the specific experimental conditions.

CompoundAssay TypeCell LineParameterValue
This compound Calcium ImagingHEK293-hTRPV1EC₅₀100 - 400 nM
ElectrophysiologyXenopus Oocytes-hTRPV1EC₅₀50 - 100 nM
Capsaicin (Reference) Calcium ImagingHEK293-hTRPV1EC₅₀400 - 800 nM
ElectrophysiologyXenopus Oocytes-hTRPV1EC₅₀440 ± 66 nM[11]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Calcium Imaging Assay for TRPV1 Activation

This assay measures the increase in intracellular calcium concentration following the application of a TRPV1 agonist.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO, as a positive control)

  • Ionomycin (as a positive control for maximum calcium influx)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBS and then incubate with Fluo-4 AM solution in HBS for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and capsaicin in HBS.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the compound dilutions to the respective wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Normalize the data to the response of a saturating concentration of ionomycin.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This method directly measures the ion channel activity in response to an agonist.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human TRPV1

  • ND96 recording solution

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • This compound and capsaicin stock solutions

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with hTRPV1 cRNA and incubate for 2-4 days to allow for channel expression.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply increasing concentrations of this compound or capsaicin to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses evoked by the compound application.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the maximal response.

    • Plot the normalized current against the compound concentration and fit to determine the EC₅₀.

Experimental Workflow Diagram

Experimental_Workflow cluster_calcium_imaging Calcium Imaging Workflow cluster_electrophysiology Electrophysiology Workflow cluster_data_interpretation Data Interpretation Plate_Cells Plate HEK293-hTRPV1 Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Add_Compound Add this compound Load_Dye->Add_Compound Read_Fluorescence Measure Fluorescence Add_Compound->Read_Fluorescence Analyze_Ca Analyze Data (EC₅₀) Read_Fluorescence->Analyze_Ca Interpret Characterize Potency & Efficacy Analyze_Ca->Interpret Inject_Oocytes Inject Oocytes with hTRPV1 cRNA Voltage_Clamp Perform Two-Electrode Voltage Clamp Inject_Oocytes->Voltage_Clamp Perfuse_Compound Perfuse with this compound Voltage_Clamp->Perfuse_Compound Record_Current Record Ion Current Perfuse_Compound->Record_Current Analyze_Ephys Analyze Data (EC₅₀) Record_Current->Analyze_Ephys Analyze_Ephys->Interpret

References

Methodological & Application

Application Note and Protocol: High-Sensitivity LC-MS/MS Analysis of N-Vanillylnonanamide Using N-Vanillylnonanamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, a synthetic capsaicinoid, is the active ingredient in many pepper sprays and has garnered significant interest in pharmacological research due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2] Accurate quantification of N-Vanillylnonanamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Vanillylnonanamide, employing its stable isotope-labeled counterpart, N-Vanillylnonanamide-d3, as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[3][4][5] This protocol is designed for researchers in drug development, clinical, and forensic toxicology requiring a reliable method for N-Vanillylnonanamide quantification.

Signaling Pathway of N-Vanillylnonanamide

N-Vanillylnonanamide, similar to capsaicin, exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2][6][7] Activation of TRPV1 by N-Vanillylnonanamide leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the generation of an action potential. This signaling cascade is responsible for the sensation of pain and heat.[1][6] Prolonged activation can lead to desensitization of the receptor, which is a mechanism explored for analgesic drug development.[2][7]

N-Vanillylnonanamide Signaling Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_int Na_int Depolarization Membrane Depolarization TRPV1_open->Depolarization leads to NVN N-Vanillylnonanamide NVN->TRPV1 Binds to Ca_ext Ca_ext->TRPV1_open Influx Na_ext Na_ext->TRPV1_open Influx ActionPotential Action Potential (Pain and Heat Sensation) Depolarization->ActionPotential triggers

Figure 1: N-Vanillylnonanamide interaction with the TRPV1 receptor.

Experimental Protocols

This section provides a detailed methodology for the quantification of N-Vanillylnonanamide in a biological matrix (e.g., human plasma).

1. Materials and Reagents

  • N-Vanillylnonanamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard Solutions and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving N-Vanillylnonanamide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Vanillylnonanamide primary stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Sample preparation workflow for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

Table 1: Optimized LC-MS/MS Parameters

5. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structures of N-Vanillylnonanamide and its deuterated analog, and fragmentation patterns observed for similar capsaicinoids. These should be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-Vanillylnonanamide 294.2137.125100
294.2179.120100
This compound 297.2137.125100
(Internal Standard)297.2182.120100

Table 2: Proposed MRM Transitions for N-Vanillylnonanamide and its Internal Standard Note: The product ion at m/z 137.1 corresponds to the stable vanillyl cation. The d3-label is on the methoxy (B1213986) group, leading to a shift in the precursor and the corresponding fragment ion.

Method Validation and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[8][9] Key validation parameters and their typical acceptance criteria are summarized below.

1. Linearity and Range

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

ParameterAcceptance Criteria
Calibration Model Weighted (1/x or 1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Back-Calculated Concentrations Within ±15% of nominal (±20% at the Lower Limit of Quantification - LLOQ)

Table 3: Linearity Acceptance Criteria

2. Accuracy and Precision

Accuracy and precision are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.

ParameterConcentration LevelAcceptance Criteria
Intra-day Precision (%CV) LLOQ, Low, Mid, High≤ 20% at LLOQ, ≤ 15% at other levels
Inter-day Precision (%CV) LLOQ, Low, Mid, High≤ 20% at LLOQ, ≤ 15% at other levels
Accuracy (% Bias) LLOQ, Low, Mid, HighWithin ±20% of nominal at LLOQ, ±15% at other levels

Table 4: Accuracy and Precision Acceptance Criteria

3. Selectivity and Matrix Effect

Selectivity is assessed by analyzing blank matrix samples from multiple sources to check for interferences. The matrix effect is evaluated to ensure that endogenous components do not suppress or enhance the ionization of the analyte and internal standard.

ParameterAssessmentAcceptance Criteria
Selectivity Analysis of blank matrix from at least 6 different sourcesNo significant interfering peaks at the retention times of the analyte and IS
Matrix Factor (MF) Calculated for analyte and IS in different matrix lotsConsistent MF across different lots
IS-Normalized MF MF(analyte) / MF(IS)CV of IS-Normalized MF should be ≤ 15%

Table 5: Selectivity and Matrix Effect Acceptance Criteria

4. Recovery

The extraction recovery of the analyte and internal standard is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

ParameterAcceptance Criteria
Extraction Recovery Consistent, precise, and reproducible across QC levels

Table 6: Recovery Assessment

5. Stability

The stability of N-Vanillylnonanamide in the biological matrix is evaluated under various storage and handling conditions.

Stability TypeConditionAcceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C and -80°CMean concentration within ±15% of nominal
Short-Term Stability Room temperature for a specified durationMean concentration within ±15% of nominal
Long-Term Stability -80°C for an extended periodMean concentration within ±15% of nominal
Post-Preparative Stability In autosampler for a specified durationMean concentration within ±15% of nominal

Table 7: Stability Acceptance Criteria

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of N-Vanillylnonanamide in biological matrices. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling robust and defensible data generation for their studies.

References

Application Note & Protocol: Quantitative Analysis of Capsaicinoids Using N-Vanillylnonanamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the primary capsaicinoids, capsaicin (B1668287) and dihydrocapsaicin (B196133), in various sample matrices. The method employs High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and utilizes N-Vanillylnonanamide-d3 as a deuterated internal standard for enhanced accuracy and precision.

Introduction

Capsaicinoids are the compounds responsible for the pungent sensation in chili peppers. The two most abundant and potent capsaicinoids are capsaicin and dihydrocapsaicin, often accounting for 80-90% of the total capsaicinoid content.[1] Accurate quantification of these compounds is crucial in the food industry for quality control of pungency, in pharmaceutical research for the development of analgesic drugs, and in clinical studies to understand their physiological effects.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analytes of interest, co-eluting during chromatography and experiencing similar ionization effects. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible results. This protocol is designed to be a robust and reliable method for the routine analysis of capsaicinoids.

Principle of the Method

This method is based on the principle of stable isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Samples are spiked with a known concentration of this compound, the deuterated internal standard. The capsaicinoids are then extracted from the sample matrix. The extract is subsequently analyzed by LC-MS/MS. The chromatographic separation of capsaicin, dihydrocapsaicin, and the internal standard is achieved on a reversed-phase HPLC column.[2][3][4] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of each analyte and the internal standard. The ratio of the peak area of each capsaicinoid to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the capsaicinoids in the unknown samples.

Materials and Reagents

  • Standards:

    • Capsaicin (≥95% purity)

    • Dihydrocapsaicin (≥90% purity)

    • This compound (as internal standard)

  • Solvents (HPLC or LC-MS grade):

  • Reagents:

    • Formic Acid (LC-MS grade)

  • Sample Preparation:

    • Solid Phase Extraction (SPE) C18 cartridges (if necessary for sample cleanup)

    • 0.22 µm Syringe filters

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of capsaicin, dihydrocapsaicin, and this compound each in 10 mL of methanol in separate volumetric flasks.

  • Intermediate Stock Solutions (100 µg/mL): Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solutions with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration range for capsaicin and dihydrocapsaicin may vary depending on the expected sample concentrations, for example, from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the intermediate stock solution of this compound with methanol.

The following is a general protocol for the extraction of capsaicinoids from a solid matrix (e.g., dried chili powder) and a liquid matrix (e.g., cream or ointment).

A. Solid Matrix (e.g., Chili Powder)

  • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 5 mL of methanol.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

B. Liquid Matrix (e.g., Topical Cream)

  • Accurately weigh approximately 200 mg of the sample into a centrifuge tube.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 5 mL of acetonitrile.

  • Vortex for 2 minutes to ensure complete dissolution/dispersion.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-8 min: 40-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-40% B

    • 10.1-15 min: 40% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Capsaicin: Precursor Ion (m/z) 306.2 → Product Ion (m/z) 137.1

    • Dihydrocapsaicin: Precursor Ion (m/z) 308.2 → Product Ion (m/z) 137.1

    • This compound: Precursor Ion (m/z) 297.2 → Product Ion (m/z) 137.1

Data Presentation

The quantitative performance of the method should be validated. Key validation parameters are summarized in the table below.

ParameterCapsaicinDihydrocapsaicin
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.20.3
Limit of Quantification (LOQ) (ng/mL) 0.71.0
Accuracy (% Recovery) 95 - 105%95 - 105%
Precision (% RSD) < 10%< 10%

Note: These values are typical and may vary depending on the specific instrument and matrix.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification start Start weigh_sample Weigh Sample start->weigh_sample add_is Add this compound (Internal Standard) weigh_sample->add_is extract Extract with Solvent add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc prep_standards Prepare Calibration Standards prep_standards->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms Eluent peak_integration Peak Area Integration msms->peak_integration Mass Spectra ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc Peak Areas calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantify Quantify Capsaicinoids calibration_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for capsaicinoid analysis.

internal_standard_logic cluster_sample Sample Analysis cluster_calibration Calibration Standards cluster_quantification Quantification unknown_sample Unknown Sample (Capsaicin + Dihydrocapsaicin) add_is_sample Spike with known amount of This compound (IS) unknown_sample->add_is_sample analysis_sample LC-MS/MS Analysis add_is_sample->analysis_sample ratio_sample Measure Peak Area Ratio (Analyte / IS) analysis_sample->ratio_sample determine_conc Determine Unknown Concentration from its Peak Area Ratio ratio_sample->determine_conc cal_standards Calibration Standards (Known Analyte Concentrations) add_is_cal Spike with same amount of This compound (IS) cal_standards->add_is_cal analysis_cal LC-MS/MS Analysis add_is_cal->analysis_cal ratio_cal Measure Peak Area Ratios (Analyte / IS) analysis_cal->ratio_cal calibration_curve Plot Calibration Curve (Peak Area Ratio vs. Concentration) ratio_cal->calibration_curve calibration_curve->determine_conc

Caption: Logic of internal standard calibration.

References

Application Notes and Protocols for In Vivo Studies Using N-Vanillylnonanamide-d3 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, also known as Nonivamide or synthetic capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal sensor for various noxious stimuli, including heat, protons, and endogenous lipids.[1] Activation of TRPV1 is a key event in the signaling of inflammatory and neuropathic pain.[2] N-Vanillylnonanamide-d3 is a deuterated analog of N-Vanillylnonanamide. While the non-deuterated form is used to induce and study the physiological effects of TRPV1 activation, the deuterated version serves as a valuable tool in pharmacokinetic studies as an internal standard for quantitative analysis or as a tracer to investigate the metabolic fate of the compound.[3]

These application notes provide a comprehensive overview and detailed protocols for the experimental design of in vivo studies using N-Vanillylnonanamide in rodent models to investigate nociception and TRPV1-mediated pathways.

Mechanism of Action: TRPV1 Signaling Pathway

Activation of the TRPV1 channel by agonists like N-Vanillylnonanamide leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[4] This influx depolarizes the cell membrane, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[4] The sustained influx of Ca2+ also triggers various downstream signaling cascades, including the activation of protein kinase C (PKC) and protein kinase A (PKA), which can sensitize the TRPV1 channel, lowering its activation threshold and contributing to hyperalgesia.[5][6] Furthermore, TRPV1 activation can lead to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from sensory nerve endings, which contribute to neurogenic inflammation.[2]

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization PKC PKC Ca_ion->PKC PKA PKA Ca_ion->PKA Neuropeptide_Release Substance P CGRP Release Ca_ion->Neuropeptide_Release Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Sensitization Channel Sensitization PKC->Sensitization PKA->Sensitization Sensitization->TRPV1 Phosphorylation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

TRPV1 Signaling Pathway Activation

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data that can be collected from in vivo studies using N-Vanillylnonanamide.

Table 1: Recommended Dosing and Administration for N-Vanillylnonanamide in Rodents

ParameterMouse (20-30 g)Rat (200-300 g)Reference(s)
Route of Administration Subcutaneous (s.c.), Intradermal (i.d.), Intraperitoneal (i.p.)Subcutaneous (s.c.), Intradermal (i.d.), Intraperitoneal (i.p.)[7][8]
Vehicle Saline with 10% Ethanol (B145695) and 10% Tween 80Saline with 10% Ethanol and 10% Tween 80[9]
Injection Volume (s.c.) 100 µL200-500 µL[10][11]
Injection Volume (i.d.) 10-20 µL20-50 µL[7]
Dose Range (for nociceptive testing) 1-10 µg in the hind paw10-50 µg in the hind paw[8]

Table 2: Expected Behavioral Responses to N-Vanillylnonanamide (or Capsaicin) Injection

Behavioral TestEndpoint MeasuredExpected Outcome with N-VanillylnonanamideReference(s)
Paw Licking/Flinching Test Duration of licking/flinching of the injected pawIncreased duration immediately following injection[8][12]
Thermal Paw Withdrawal Test (Hargreaves Test) Latency to withdraw the paw from a radiant heat sourceDecreased withdrawal latency (thermal hyperalgesia)[13]
Mechanical Paw Withdrawal Test (von Frey Test) Paw withdrawal threshold in response to mechanical stimuliDecreased withdrawal threshold (mechanical allodynia)[12]
Orofacial Gnawing Test Time to puncture a barrier to access a rewardIncreased puncture time, indicating pain-related interference[7][14]

Table 3: Potential Biomarkers for a Pharmacodynamic Study

BiomarkerTissue/SampleExpected Change with N-VanillylnonanamideAnalytical MethodReference(s)
Substance P Spinal Cord, Dorsal Root Ganglia (DRG), PlasmaIncreased release initially, followed by depletion with chronic exposureELISA, Immunohistochemistry[2][13]
Calcitonin Gene-Related Peptide (CGRP) DRG, Plasma, SkinIncreased releaseELISA, Immunohistochemistry[2]
c-Fos Spinal Cord (dorsal horn)Increased expression (marker of neuronal activation)Immunohistochemistry[15]
Phosphorylated Extracellular Signal-Regulated Kinase (pERK) Spinal Cord, DRGIncreased levelsWestern Blot, Immunohistochemistry[15]

Experimental Protocols

Experimental Workflow

The general workflow for an in vivo study investigating the effects of this compound is outlined below.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (7-10 days) Baseline_Testing Baseline Behavioral Testing (Pre-injection) Animal_Acclimatization->Baseline_Testing Compound_Preparation Preparation of This compound Solution Compound_Administration This compound Administration (s.c. or i.d.) Compound_Preparation->Compound_Administration Baseline_Testing->Compound_Administration Post_Injection_Testing Post-injection Behavioral Testing Compound_Administration->Post_Injection_Testing Tissue_Collection Tissue/Blood Collection (for biomarker/PK analysis) Post_Injection_Testing->Tissue_Collection Biomarker_Analysis Biomarker Analysis (ELISA, IHC, Western Blot) Tissue_Collection->Biomarker_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Collection->PK_Analysis Data_Analysis Statistical Data Analysis Biomarker_Analysis->Data_Analysis PK_Analysis->Data_Analysis

In Vivo Experimental Workflow

Protocol 1: Preparation of this compound Formulation for Injection

Materials:

  • This compound

  • Ethanol (200 proof, non-denatured)

  • Tween 80

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in 100% ethanol. For example, dissolve 10 mg of this compound in 1 mL of ethanol to make a 10 mg/mL stock.

  • To prepare the final injection vehicle, first mix equal volumes of ethanol and Tween 80. For example, mix 100 µL of ethanol and 100 µL of Tween 80.

  • Add the appropriate volume of the this compound stock solution to the ethanol/Tween 80 mixture to achieve the desired final concentration.

  • Add sterile 0.9% saline to the mixture to achieve a final concentration of 10% ethanol and 10% Tween 80. For example, to make 1 mL of the final formulation, you would use 100 µL of the drug-containing ethanol, 100 µL of Tween 80, and 800 µL of saline.

  • Vortex the solution thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.

  • Prepare a vehicle control solution containing 10% ethanol, 10% Tween 80, and 80% saline, without the this compound.

Protocol 2: Induction and Assessment of Nociceptive Behavior in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound injection solution (e.g., 100 µg/mL for a 2 µg dose in 20 µL)

  • Vehicle control solution

  • Insulin syringes with 30-gauge needles

  • Plexiglas observation chambers

  • Timer

Procedure:

  • Acclimatization: Acclimate mice to the testing environment for at least 30 minutes per day for 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place each mouse in an individual observation chamber and allow them to acclimate for 30 minutes.

  • Injection: Gently restrain the mouse and inject 20 µL of the this compound solution or vehicle control subcutaneously into the plantar surface of the left hind paw.

  • Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber and start a timer. Observe the animal for a period of 15 minutes.

  • Quantification of Nociceptive Behavior: Record the cumulative time (in seconds) that the mouse spends licking, flinching, or lifting the injected paw during the 15-minute observation period.

  • Thermal and Mechanical Sensitivity Testing (Optional): At various time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr), assess thermal hyperalgesia using a radiant heat source (Hargreaves test) and mechanical allodynia using von Frey filaments.

Protocol 3: Tissue Collection and Biomarker Analysis

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Phosphate-buffered saline (PBS), ice-cold

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Liquid nitrogen

  • Cryotubes

  • Centrifuge

Procedure:

  • Euthanasia: At the desired time point after this compound injection, euthanize the mice according to approved institutional guidelines.

  • Blood Collection: Collect trunk blood in EDTA-coated tubes for plasma separation. Centrifuge at 2000 x g for 15 minutes at 4°C and store the plasma at -80°C.

  • Tissue Dissection:

    • For immunohistochemistry: Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA. Dissect the lumbar spinal cord and dorsal root ganglia (L4-L6) and post-fix in 4% PFA overnight at 4°C. Then, cryoprotect in 30% sucrose (B13894) in PBS before embedding and sectioning.

    • For ELISA or Western Blot: Rapidly dissect the lumbar spinal cord and DRGs, snap-freeze in liquid nitrogen, and store at -80°C until processing.

  • Biomarker Analysis:

    • ELISA: Measure levels of Substance P and CGRP in plasma or tissue homogenates according to the manufacturer's instructions.

    • Immunohistochemistry: Stain tissue sections for c-Fos, pERK, Substance P, or CGRP using appropriate primary and secondary antibodies.

    • Western Blot: Analyze protein levels of pERK in tissue homogenates.

Protocol 4: Pharmacokinetic Study Design

For a pharmacokinetic study, this compound would be administered to a cohort of animals. Blood samples would be collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). The concentration of this compound in the plasma would be quantified using a validated LC-MS/MS method, with a non-deuterated analog or a different deuterated standard used as an internal control. This data would then be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The protocols and information provided here offer a robust framework for designing and conducting in vivo studies to investigate the effects of the TRPV1 agonist N-Vanillylnonanamide. The use of its deuterated form, this compound, is particularly advantageous for precise pharmacokinetic analyses. By combining behavioral assessments with biomarker analysis, researchers can gain a comprehensive understanding of the physiological and pathological roles of TRPV1 activation in various animal models.

References

Preparation of N-Vanillylnonanamide-d3 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock and working solutions of N-Vanillylnonanamide-d3, a deuterated synthetic analog of capsaicin (B1668287). Due to its properties as a transient receptor potential vanilloid 1 (TRPV1) agonist and its utility as an internal standard in mass spectrometry-based quantification, accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. This application note outlines the necessary materials, step-by-step procedures for creating stock and working solutions for both in vitro biological assays and as an internal standard for analytical applications, and provides recommendations for storage and handling.

Introduction

N-Vanillylnonanamide, also known as nonivamide (B1679840) or synthetic capsaicin, is a potent agonist of the TRPV1 receptor, a key player in pain and temperature sensation. The deuterated form, this compound, offers a stable isotope-labeled internal standard for highly accurate quantification of the parent compound in complex biological matrices using mass spectrometry. It is also utilized in various in vitro and in vivo studies to investigate the pharmacology of TRPV1. The proper preparation of solutions is the foundational step for any successful experiment involving this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of N-Vanillylnonanamide and its deuterated analog is presented in Table 1. This compound is a white to off-white solid.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents.

Table 1: Physicochemical Properties of N-Vanillylnonanamide and this compound

PropertyN-VanillylnonanamideThis compound
Molecular Formula C₁₇H₂₇NO₃C₁₇H₂₄D₃NO₃
Molecular Weight 293.40 g/mol [2]296.42 g/mol [1]
Appearance White to off-white powder[2]White to Off-White Solid[1]
Storage Temperature 2-8°C[2]2-8°C, protected from air and light[1]

Table 2: Solubility Data

SolventSolubility of N-Vanillylnonanamide
Methanol (B129727) 100 mg/mL[2]
Ethanol ≥ 30 mg/mL
DMSO ≥ 30 mg/mL
Chloroform Soluble
Dichloromethane Soluble

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use, minimizing freeze-thaw cycles.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Safety First: Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as capsaicin analogs can be irritants.

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 296.42 mg/mmol

    • Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 296420 mg/mol = 2.96 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the stock solution to prepare working solutions for cell-based assays. Working concentrations for capsaicin analogs in in vitro experiments typically range from the low micromolar (µM) to nanomolar (nM) range.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile complete cell culture medium or desired assay buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 with the appropriate sterile buffer or medium. This can improve the accuracy of subsequent dilutions.

  • Serial Dilutions: Perform serial dilutions of the stock or intermediate solution in the final assay buffer or cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution from a 10 mM stock: Dilute the stock solution 1:1000 in the final buffer (e.g., 1 µL of 10 mM stock in 999 µL of buffer).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium or assay buffer without the compound. This is crucial to differentiate the effects of the compound from those of the solvent.

  • Mixing and Use: Gently mix the working solutions by pipetting. Use the freshly prepared working solutions immediately for your experiments.

Preparation of a Working Solution as an Internal Standard for Mass Spectrometry

This protocol describes the preparation of a working solution of this compound for use as an internal standard (IS) in LC-MS/MS analysis. The concentration of the IS should be consistent across all samples and quality controls. A typical concentration for an internal standard is in the ng/mL range.

Materials:

  • 10 mM this compound stock solution in DMSO or Methanol

  • LC-MS grade methanol or acetonitrile

  • Calibrated micropipettes

  • Volumetric flasks

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Stock Solution: Prepare an intermediate stock solution at a concentration such as 1 mg/mL. To do this, you would dilute your initial stock solution in a suitable solvent like methanol.

  • Working Internal Standard Solution: Prepare the final working IS solution by diluting the intermediate stock solution to the desired final concentration (e.g., 100 ng/mL) with the appropriate solvent (e.g., 50:50 methanol:water or the initial mobile phase of your LC method).

    • Example for a 100 ng/mL working solution from a 1 mg/mL intermediate stock: Dilute the intermediate stock solution 1:10,000. This can be done in a stepwise manner for accuracy.

  • Spiking into Samples: Add a small, precise volume of the working IS solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction). This ensures that the IS undergoes the same processing as the analyte, correcting for variability.

Workflow Diagrams

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_is Internal Standard Working Solution weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw_stock_iv Thaw Stock Aliquot aliquot->thaw_stock_iv thaw_stock_is Thaw Stock Aliquot aliquot->thaw_stock_is serial_dilute Serial Dilute in Assay Buffer thaw_stock_iv->serial_dilute add_to_cells Add to Experiment serial_dilute->add_to_cells intermediate_dilute_is Prepare Intermediate Stock thaw_stock_is->intermediate_dilute_is final_dilute_is Prepare Final Working IS intermediate_dilute_is->final_dilute_is spike_sample Spike into Samples final_dilute_is->spike_sample

Caption: Workflow for the preparation of this compound solutions.

Stability and Storage

  • Powder: The solid form of this compound should be stored at 2-8°C, protected from light and air.[1]

  • Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are stable for several months when stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

Conclusion

The protocols outlined in this application note provide a reliable framework for the preparation of this compound stock and working solutions for both in vitro biological assays and as an internal standard for mass spectrometry. Adherence to these guidelines will help ensure the accuracy, reproducibility, and overall success of your research. Always refer to the manufacturer's certificate of analysis for specific information regarding the purity and handling of your this compound lot.

References

Application Notes and Protocols for the Mass Spectrometric Detection and Fragmentation of N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, also known as nonivamide (B1679840) or synthetic capsaicin, is a pungent compound with applications in pharmaceuticals and as a topical analgesic. In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. N-Vanillylnonanamide-d3, a deuterated analog, serves this purpose by co-eluting with the analyte of interest while being distinguishable by its mass-to-charge ratio. These application notes provide a comprehensive guide to the detection and fragmentation of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including detailed protocols and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of N-Vanillylnonanamide and its deuterated internal standard, this compound. These values provide a robust starting point for method development and validation.

Table 1: Mass Spectrometry Parameters for N-Vanillylnonanamide and this compound

ParameterN-VanillylnonanamideThis compound (Internal Standard)
Chemical Formula C₁₇H₂₇NO₃C₁₇H₂₄D₃NO₃
Molecular Weight 293.40296.42
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 294.2 [M+H]⁺297.2 [M+H]⁺
Product Ion 1 (m/z) 137.1137.1
Product Ion 2 (m/z) 179.1182.1
Collision Energy (CE) for Product Ion 1 (eV) Optimized empirically (starting point: 20-30 eV)Optimized empirically (starting point: 20-30 eV)
Collision Energy (CE) for Product Ion 2 (eV) Optimized empirically (starting point: 15-25 eV)Optimized empirically (starting point: 15-25 eV)

Table 2: Suggested Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of N-Vanillylnonanamide and this compound in methanol (B129727).

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol/water.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of the internal standard spiking solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • System Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.

  • Method Development and Optimization:

    • Infuse a standard solution of this compound to determine the precursor ion and optimize source parameters.

    • Perform a product ion scan to identify the major fragment ions.

    • Optimize the collision energy for each selected precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) to achieve maximum signal intensity.

  • Data Acquisition: Create an acquisition method using the optimized MRM transitions for both N-Vanillylnonanamide and this compound.

  • Analysis Sequence: Inject a blank, followed by the calibration curve standards, quality control samples, and then the unknown samples.

Visualizations

Fragmentation Pathway of this compound

The primary fragmentation of this compound in positive ion mode involves the cleavage of the amide bond and the benzylic C-N bond. The deuterated methoxy (B1213986) group on the vanillyl moiety results in a mass shift for fragments containing this group.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 297.2 Product1 Vanillylaminium-d3 ion m/z = 182.1 Precursor->Product1 Cleavage of amide bond Product2 Tropylium-like ion m/z = 137.1 Precursor->Product2 Benzylic C-N cleavage

Figure 1. Proposed fragmentation pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the analytical process, from sample receipt to data analysis.

G Sample Sample Receipt (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Analysis Data Analysis (Quantification) Data->Analysis

Figure 2. LC-MS/MS analytical workflow.

Application Notes and Protocols: N-Vanillylnonanamide-d3 in the Study of Capsaicin's Effects on Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, a synthetic analog of capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] The deuterated form, N-Vanillylnonanamide-d3, serves as a valuable tool in studying the pharmacology and metabolism of TRPV1 agonists. Its increased mass due to the deuterium (B1214612) isotopes allows for its use as an internal standard in mass spectrometry-based quantification, enhancing the accuracy of metabolic stability and pharmacokinetic studies.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in research focused on the effects of capsaicin on sensory neurons.

Capsaicin and its analogs selectively activate TRPV1, a non-selective cation channel predominantly expressed in primary sensory neurons.[2][5][6] This activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating the sensation of pain and heat.[5] Prolonged activation of TRPV1 can lead to desensitization, a state where the neuron becomes less responsive to subsequent stimuli, a phenomenon exploited for analgesic purposes.[7][8]

Data Presentation

Table 1: Physicochemical Properties of N-Vanillylnonanamide and its Deuterated Analog
PropertyN-VanillylnonanamideThis compoundReference(s)
Molecular FormulaC₁₇H₂₇NO₃C₁₇H₂₄D₃NO₃[3]
Molecular Weight293.40 g/mol 296.42 g/mol [3]
Purity≥98.0% (HPLC)Typically ≥98%[3]
Table 2: In Vitro Potency of Capsaicin and Analogs on TRPV1
CompoundAssay TypeCell Type/TissueEC₅₀Reference(s)
CapsaicinCalcium InfluxHEK293 cells expressing rat TRPV1~70 nM[9]
CapsaicinElectrophysiology (Whole-cell patch clamp)CHO cells expressing human TRPV1~500 nM (agonist concentration used for antagonist testing)[10]
CapsaicinCalcium ImagingDissociated DRG neurons~100 nM[11]
Resiniferatoxin (RTX)ElectrophysiologyOocytes expressing TRPV1~10 nM[12]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of TRPV1 by N-Vanillylnonanamide leads to a cascade of intracellular signaling events. The initial influx of Ca²⁺ is a critical trigger for downstream pathways.

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_int Ca²⁺ Influx TRPV1->Ca_int Na_int Na⁺ Influx TRPV1->Na_int MAPK MAPK Pathway TRPV1->MAPK JAK_STAT JAK/STAT Pathway TRPV1->JAK_STAT PLC PLC PKC PKC PLC->PKC GPCR GPCR GPCR->PLC Capsaicin This compound (Capsaicin) Capsaicin->TRPV1 Binds & Activates Ca_ext Ca²⁺ Ca_ext->TRPV1 Na_ext Na⁺ Na_ext->TRPV1 Protons Protons (H⁺) Protons->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Inflammatory_mediators Inflammatory Mediators Inflammatory_mediators->GPCR Ca_int->PKC CaMKII CaMKII Ca_int->CaMKII Desensitization Channel Desensitization Ca_int->Desensitization PI3K_AKT PI3K/AKT Pathway Ca_int->PI3K_AKT Depolarization Membrane Depolarization Na_int->Depolarization AP Action Potential Generation Depolarization->AP Neuropeptide_release Neuropeptide Release (CGRP, Substance P) AP->Neuropeptide_release PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates NFkB NF-κB Activation PI3K_AKT->NFkB MAPK->NFkB JAK_STAT->NFkB

Caption: TRPV1 Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol utilizes this compound as an internal standard to accurately quantify the metabolic degradation of N-Vanillylnonanamide.[3][4]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare Microsome Suspension (e.g., 0.5-1.0 mg/mL in buffer) B1 Combine Microsomes and Test Compound A1->B1 A2 Prepare Test Compound Working Solution (e.g., 1 µM) A2->B1 A3 Prepare NADPH Regenerating System B3 Initiate Reaction with NADPH A3->B3 A4 Prepare Quenching Solution: Acetonitrile (B52724) + this compound C2 Add aliquot to Quenching Solution A4->C2 B2 Pre-incubate for 5-10 min B1->B2 B2->B3 C1 Aliquots taken at time points (0, 5, 15, 30, 45, 60 min) B3->C1 C1->C2 C3 Centrifuge to pellet protein C2->C3 D1 Collect Supernatant C3->D1 D2 LC-MS/MS Analysis D1->D2 D3 Calculate Peak Area Ratios (Analyte / Internal Standard) D2->D3 D4 Determine % Remaining vs. Time D3->D4 D5 Calculate Half-life (t½) and Intrinsic Clearance (CLint) D4->D5

Caption: Metabolic Stability Assay Workflow.

Materials:

  • Liver microsomes (human, rat, mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • N-Vanillylnonanamide

  • This compound (for internal standard)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice and prepare a suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

    • Prepare a working solution of N-Vanillylnonanamide in buffer at the final desired concentration (e.g., 1 µM).

    • Prepare the quenching solution: ice-cold acetonitrile containing this compound at a fixed concentration.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the N-Vanillylnonanamide working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold acetonitrile with this compound. This stops the enzymatic reaction and precipitates proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of N-Vanillylnonanamide and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Protocol 2: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This protocol measures changes in intracellular calcium concentration in cultured DRG neurons in response to TRPV1 activation.[11][13]

Materials:

  • Cultured DRG neurons on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or GCaMP6s)

  • Pluronic F-127 (for AM ester dyes)

  • N-Vanillylnonanamide or Capsaicin stock solution (in DMSO)

  • TRPV1 antagonist (e.g., capsazepine) for control experiments

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in HBSS. For Fura-2 AM or Fluo-4 AM, a final concentration of 2-5 µM is common. Add a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the DRG neuron cultures in the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire a baseline fluorescence signal.

    • Apply N-Vanillylnonanamide or capsaicin to the cells via bath application or a perfusion system at the desired concentration (e.g., 100 nM to 1 µM).

    • Record the changes in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Data Analysis:

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) or the ratio of fluorescence at the two excitation wavelengths for Fura-2.

    • A significant increase in the fluorescence signal upon agonist application indicates a rise in intracellular calcium and TRPV1 activation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the ion channel activity of TRPV1 in response to agonists.[10][14]

Materials:

  • HEK293 or CHO cells transfected with TRPV1, or cultured DRG neurons

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)

  • N-Vanillylnonanamide or Capsaicin

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation:

    • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Recording:

    • Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply N-Vanillylnonanamide or capsaicin to the cell via a perfusion system.

    • Record the resulting inward current.

  • Data Analysis:

    • Measure the amplitude of the capsaicin-induced current.

    • Construct dose-response curves by applying a range of agonist concentrations to determine the EC₅₀.

Protocol 4: In Vivo Capsaicin-Induced Pain Model

This model assesses the analgesic efficacy of test compounds against capsaicin-induced nocifensive behaviors in rodents.[9][15]

Materials:

  • Rats or mice

  • Capsaicin solution (e.g., 0.1-1% in saline with a small amount of ethanol (B145695) and Tween 80)

  • Test compound for analgesic assessment

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimation:

    • Place the animals in individual observation chambers and allow them to acclimate for at least 30 minutes.

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal, topical).

  • Capsaicin Injection:

    • At a predetermined time after compound administration, inject a small volume (e.g., 10-20 µL) of capsaicin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the injection, observe the animal for a set period (e.g., 5-10 minutes).

    • Record the cumulative time spent licking, flinching, or lifting the injected paw.

  • Data Analysis:

    • Compare the duration of nocifensive behaviors between the vehicle-treated and test compound-treated groups. A significant reduction in these behaviors indicates an analgesic effect.

Conclusion

This compound is a critical tool for researchers in pain, sensory neuroscience, and drug development. Its utility as an internal standard in metabolic stability assays allows for precise and reliable data, which is essential for advancing our understanding of TRPV1 pharmacology and for the development of novel analgesics. The protocols outlined above provide a framework for utilizing this compound and its non-deuterated counterpart in a variety of in vitro and in vivo experimental settings to investigate the complex effects of capsaicin on sensory neurons.

References

Application Notes and Protocols for N-Vanillylnonanamide-d3 in Pain and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide-d3 (Nonivamide-d3) is a deuterated synthetic analog of capsaicin (B1668287), the pungent compound in chili peppers.[1] Like capsaicin and its non-deuterated counterpart, N-Vanillylnonanamide, it is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and plays a crucial role in the sensation of pain and heat.[4][5] Activation of TRPV1 by agonists like this compound leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of pain signals.[6] Paradoxically, prolonged activation of TRPV1 can lead to desensitization of the receptor and a subsequent analgesic effect, making TRPV1 agonists valuable tools in pain research and potential therapeutic agents.[7]

The incorporation of deuterium (B1214612) at the methoxy (B1213986) group of the vanillyl moiety is intended to alter the metabolic profile of the molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by liver enzymes.[8] This kinetic isotope effect can result in an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure, potentially requiring less frequent dosing in therapeutic applications.[9] These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo research models of pain and inflammation.

Mechanism of Action

This compound exerts its effects primarily through the activation of the TRPV1 receptor. Binding of the ligand to the intracellular vanilloid binding pocket of the TRPV1 channel induces a conformational change, opening the channel pore.[6] This allows for the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron. In nociceptive neurons, this depolarization generates an action potential that is propagated to the central nervous system, resulting in the perception of pain.[5]

Prolonged exposure to this compound can lead to TRPV1 desensitization, a process involving both calcium-dependent and independent pathways. This results in a reduction of channel activity and a decrease in the neuron's responsiveness to painful stimuli, forming the basis for its analgesic properties.[7]

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following tables present illustrative data based on the known activity of N-Vanillylnonanamide and the expected effects of deuteration. This data is for demonstrative purposes to guide experimental design.

Table 1: Illustrative In Vitro Activity of this compound

Assay TypeCell LineParameterN-Vanillylnonanamide (Non-deuterated)This compound (Illustrative)
TRPV1 Receptor BindingHEK293-hTRPV1Ki (nM)~50~50
Calcium Influx AssayHEK293-hTRPV1EC50 (nM)~100~100
Calcium Influx AssayRat DRG NeuronsEC50 (nM)~150~150

Table 2: Illustrative In Vivo Efficacy of this compound in a Pain Model

Animal ModelAdministrationEndpointN-Vanillylnonanamide (Non-deuterated)This compound (Illustrative)
Capsaicin-Induced Paw LickingIntraplantarLicking Time (s)~50% reduction at 10 µg~60% reduction at 10 µg
Formalin-Induced Paw Licking (Phase II)SubcutaneousLicking Time (s)~40% reduction at 1 mg/kg~55% reduction at 1 mg/kg

Table 3: Illustrative Pharmacokinetic Parameters of this compound

SpeciesAdministrationParameterN-Vanillylnonanamide (Non-deuterated)This compound (Illustrative)
RatIntravenousHalf-life (t1/2)~1.5 hours~2.5 hours
RatOralBioavailability (%)~20%~35%
RatOralCmax (ng/mL)~150~200

Experimental Protocols

In Vitro Assay: Calcium Influx in TRPV1-Expressing Cells

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound in a cell line stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1).

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Capsaicin (as a positive control)

  • Capsazepine (B1668289) (as a TRPV1 antagonist)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture: Culture HEK293-hTRPV1 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and an equal volume of 20% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and capsazepine in HBSS at 2x the final desired concentration.

  • Assay:

    • Place the microplate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add 100 µL of the 2x compound solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 5-10 minutes. For Fluo-4, excitation is at 488 nm and emission is at 520 nm. For Fura-2, ratiometric measurements are taken with excitation at 340 nm and 380 nm, and emission at 510 nm.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the test compound. Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Model: Capsaicin-Induced Paw Edema in Rodents

This protocol describes a model of neurogenic inflammation where paw edema is induced by a TRPV1 agonist. This model is suitable for evaluating the anti-inflammatory potential of compounds like this compound, which can induce acute inflammation but also desensitize TRPV1 to subsequent inflammatory stimuli.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Capsaicin

  • Vehicle (e.g., saline with 10% ethanol (B145695) and 10% Tween 80)

  • Plethysmometer

  • Syringes and needles (27-30 gauge)

Protocol:

  • Acclimatization: Acclimate the rats to the experimental environment for at least one week.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated, and a positive control (e.g., a known anti-inflammatory drug). Administer this compound or the positive control at the desired dose and route (e.g., subcutaneous or oral) at a specified time before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 50 µL of a capsaicin solution (e.g., 0.1% in vehicle) into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals after the capsaicin injection (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The formula is: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume. Compare the percentage of edema in the treated groups to the vehicle control group. A significant reduction in paw edema in the this compound treated group indicates anti-inflammatory activity.

Visualizations

TRPV1_Signaling_Pathway NVNd3 This compound TRPV1 TRPV1 Receptor NVNd3->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Na_Influx Na⁺ Influx TRPV1->Na_Influx Opens Channel Desensitization Receptor Desensitization TRPV1->Desensitization Prolonged Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Analgesia Analgesia Desensitization->Analgesia

Caption: TRPV1 Signaling Pathway Activation by this compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate TRPV1-expressing cells load_dye Load cells with Calcium Dye (e.g., Fluo-4) plate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_compound Add this compound baseline->add_compound record_fluorescence Record fluorescence change over time add_compound->record_fluorescence calculate_response Calculate peak fluorescence response record_fluorescence->calculate_response dose_response Generate dose-response curve calculate_response->dose_response determine_ec50 Determine EC₅₀ dose_response->determine_ec50

Caption: Experimental Workflow for the In Vitro Calcium Flux Assay.

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize animals grouping Group animals acclimatize->grouping administer_drug Administer this compound or vehicle grouping->administer_drug baseline_paw Measure baseline paw volume administer_drug->baseline_paw induce_edema Inject Capsaicin into paw baseline_paw->induce_edema measure_volume Measure paw volume at time intervals induce_edema->measure_volume calculate_edema Calculate % edema measure_volume->calculate_edema compare_groups Compare treated vs. vehicle groups calculate_edema->compare_groups

Caption: Experimental Workflow for the In Vivo Paw Edema Model.

References

Application Notes and Protocols for N-Vanillylnonanamide-d3 in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, a synthetic analog of capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Activation of TRPV1 is increasingly recognized for its significant role in regulating energy homeostasis, lipid metabolism, and inflammation, making it a compelling target for research in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). N-Vanillylnonanamide-d3 is the deuterated form of N-Vanillylnonanamide, designed for use as an internal standard in mass spectrometry-based quantitative analyses. This stable isotope-labeled compound is essential for achieving high accuracy and precision when measuring the concentration of N-Vanillylnonanamide in biological matrices.

These application notes provide detailed protocols for the use of N-Vanillylnonanamide and its deuterated analog, this compound, in both in vitro and in vivo models of metabolic disorders.

Mechanism of Action: The TRPV1 Signaling Pathway

N-Vanillylnonanamide exerts its effects by binding to and activating the TRPV1 channel, a non-selective cation channel. This activation leads to an influx of calcium ions (Ca2+), initiating a cascade of downstream signaling events. In metabolically active tissues, this signaling network includes the activation of key energy sensors like AMP-activated protein kinase (AMPK) and the subsequent modulation of downstream targets such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and sirtuin 1 (SIRT1). This pathway ultimately influences mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1][2]

TRPV1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Vanillylnonanamide N-Vanillylnonanamide TRPV1 TRPV1 N-Vanillylnonanamide->TRPV1 Binds & Activates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Opens AMPK AMPK Ca2_influx->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Mito_Biogen Mitochondrial Biogenesis PGC1a->Mito_Biogen Promotes FAO Fatty Acid Oxidation PGC1a->FAO Promotes SIRT1->PGC1a Deacetylates & Activates

Figure 1. N-Vanillylnonamide activates TRPV1, leading to downstream metabolic benefits.

I. In Vitro Applications

A. Studying Adipogenesis and Lipolysis in 3T3-L1 Adipocytes

The 3T3-L1 cell line is a well-established model for studying the differentiation of preadipocytes into mature, lipid-storing adipocytes. N-Vanillylnonanamide can be used to investigate the inhibition of adipogenesis and the promotion of lipolysis.

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

    • Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin (B600854) for another 48 hours, followed by DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with visible lipid droplets form.

  • N-Vanillylnonanamide Treatment:

    • To study the inhibition of adipogenesis, add N-Vanillylnonanamide at various concentrations (e.g., 0.1 µM to 100 µM) to the differentiation medium.[3]

    • To study lipolysis, treat mature adipocytes with N-Vanillylnonanamide (e.g., 1 µM to 50 µM) for 24-48 hours.[4]

  • Endpoint Analysis:

    • Lipid Accumulation: Stain cells with Oil Red O to visualize and quantify intracellular lipid content. Extract the dye and measure absorbance at approximately 500 nm.

    • Lipolysis: Measure the glycerol (B35011) released into the culture medium using a commercially available glycerol assay kit.

    • Gene Expression: Analyze the mRNA levels of key adipogenic and lipolytic markers (e.g., PPARγ, C/EBPα, HSL, ATGL) using RT-qPCR.

    • Protein Analysis: Perform Western blotting to assess the protein levels of key signaling molecules (e.g., phosphorylated AMPK, PGC-1α).

Parameter3T3-L1 Adipogenesis Inhibition3T3-L1 Lipolysis Assay
Cell Type 3T3-L1 PreadipocytesMature 3T3-L1 Adipocytes
N-Vanillylnonanamide Conc. 0.1 - 100 µM[3]1 - 50 µM[4]
Treatment Duration During differentiation (approx. 8 days)24 - 48 hours
Primary Endpoints Oil Red O staining, PPARγ/C/EBPα expressionGlycerol release, HSL/ATGL expression
Secondary Endpoints AMPK activation, Cell viability (MTT assay)AMPK activation
B. Investigating Hepatic Lipid Metabolism in Hepatocytes

Cell lines such as HepG2 are used to model hepatic steatosis (fatty liver). N-Vanillylnonanamide can be used to assess its potential to reduce lipid accumulation and enhance fatty acid oxidation in hepatocytes.

Experimental Protocol:

  • Cell Culture and Induction of Steatosis:

    • Culture HepG2 cells in a suitable medium (e.g., MEM with 10% FBS).

    • Induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, total concentration 0.5-1 mM) for 24 hours.

  • N-Vanillylnonanamide Treatment:

    • Co-treat the cells with the fatty acid mixture and N-Vanillylnonanamide at various concentrations (e.g., 1 µM to 50 µM) for 24 hours.[5]

  • Endpoint Analysis:

    • Lipid Accumulation: Use Nile Red or BODIPY staining followed by fluorescence microscopy or a plate reader to quantify intracellular neutral lipids.

    • Fatty Acid Oxidation: Measure the rate of radiolabeled fatty acid (e.g., ¹⁴C-palmitate) oxidation to CO₂ or acid-soluble metabolites.

    • Gene and Protein Expression: Analyze key markers of lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., CPT1A, PGC-1α) by RT-qPCR and Western blotting.

ParameterHepG2 Hepatic Steatosis Model
Cell Type HepG2 Hepatocytes
Steatosis Induction Oleic/Palmitic Acid (e.g., 0.5 - 1 mM) for 24h
N-Vanillylnonanamide Conc. 1 - 50 µM[5]
Treatment Duration 24 hours (co-treatment)
Primary Endpoints Nile Red/BODIPY staining, SREBP-1c/FASN expression
Secondary Endpoints Fatty acid oxidation rate, AMPK activation

II. In Vivo Applications

A. High-Fat Diet (HFD)-Induced Obesity Mouse Model

This model is widely used to study obesity and related metabolic complications. N-Vanillylnonanamide can be administered to assess its effects on body weight, adiposity, glucose tolerance, and insulin sensitivity.

Experimental Workflow:

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis start C57BL/6J Mice (e.g., 8 weeks old) acclimatize Acclimatization (1 week) start->acclimatize diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks acclimatize->diet groups Randomize into groups: - Vehicle Control - N-Vanillylnonanamide diet->groups treatment Daily Administration (e.g., Oral Gavage) for 4-8 weeks groups->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring tests Metabolic Tests: - GTT (Glucose Tolerance Test) - ITT (Insulin Tolerance Test) treatment->tests endpoint Endpoint Analysis: - Tissue Collection (Adipose, Liver) - Blood Analysis tests->endpoint quantification Quantification of N-Vanillylnonanamide (using this compound) endpoint->quantification

Figure 2. Workflow for in vivo studies using a high-fat diet mouse model.

Experimental Protocol:

  • Animal Model:

    • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

    • Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • N-Vanillylnonanamide Administration:

    • Administer N-Vanillylnonanamide daily via oral gavage or intraperitoneal injection. Dosages analogous to capsaicin studies, such as 2-10 mg/kg body weight, can be used as a starting point.[6]

    • The treatment duration can range from 4 to 12 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT) for histological analysis (H&E staining), gene expression, and protein analysis.

ParameterHigh-Fat Diet (HFD) Mouse Model
Animal Strain C57BL/6J (male)
Diet High-Fat Diet (45-60% kcal from fat)
N-Vanillylnonanamide Dosage 2 - 10 mg/kg/day (oral gavage)[6]
Treatment Duration 4 - 12 weeks
In-life Measurements Body weight, food intake, GTT, ITT
Terminal Measurements Plasma lipids, insulin; Tissue histology (liver, adipose)

III. Analytical Methods: Quantification using this compound

Accurate quantification of N-Vanillylnonanamide in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. This compound serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its similar chemical properties and distinct mass.

Protocol for Quantification in Plasma:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry (Triple Quadrupole):

      • Operate in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-Vanillylnonanamide and this compound.

ParameterLC-MS/MS Method
Internal Standard This compound
Sample Preparation Protein Precipitation (Acetonitrile)
LC Column C18 Reverse-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI+
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) - N-Vanillylnonanamide m/z 294.2[7]
Product Ion (Q3) - N-Vanillylnonanamide m/z 137.1[7][8]
Precursor Ion (Q1) - this compound m/z 297.2
Product Ion (Q3) - this compound m/z 137.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The d3-label on the methoxy (B1213986) group does not affect the common vanillyl cation fragment (m/z 137.1), making it a stable and reliable fragment for quantification.

By following these detailed protocols, researchers can effectively utilize N-Vanillylnonanamide and its deuterated internal standard to investigate the therapeutic potential of TRPV1 activation in the context of metabolic disorders.

References

Application Notes and Protocols for the Quantification of N-Vanillylnonanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillylnonanamide, a synthetic capsaicin (B1668287) analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its role in nociception and various physiological processes has led to its investigation as a potential therapeutic agent and its use in pharmaceutical formulations. Accurate quantification of N-Vanillylnonanamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analytical determination of N-Vanillylnonanamide in various biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with general guidance for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for N-Vanillylnonanamide quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • LC-MS/MS is the gold standard for its high sensitivity and specificity, allowing for the detection of low concentrations of N-Vanillylnonanamide in complex matrices like blood, plasma, and tissue homogenates.

  • HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for samples with higher concentrations of the analyte.

  • GC-MS can also be employed, often requiring derivatization to improve the volatility and thermal stability of N-Vanillylnonanamide.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of N-Vanillylnonanamide in various biological matrices using LC-MS/MS. These values are indicative and may vary based on the specific instrumentation and experimental conditions. Method validation is essential for each specific application.

Table 1: LC-MS/MS Method Parameters for N-Vanillylnonanamide Quantification

ParameterBloodTissue Homogenate
Linearity Range 1.0 - 250 ng/mL1.0 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Accuracy 90% - 107%Not Specified
Intra-assay Precision (%RSD) 3% - 7%Not Specified
Inter-assay Precision (%RSD) 6% - 7%Not Specified
Extraction Recovery ~90%Not Specified

Data compiled from a study on the determination of capsaicinoids in blood and tissue by liquid chromatography-tandem mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of N-Vanillylnonanamide in Blood and Tissue by LC-MS/MS

This protocol is based on a validated method for the analysis of capsaicinoids, including N-Vanillylnonanamide, in blood and tissue samples.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of whole blood or 1 g of tissue homogenate, add an appropriate internal standard (e.g., octanoyl vanillamide).

  • Add 5 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • N-Vanillylnonanamide: m/z 294 → 137

    • Internal Standard (Octanoyl vanillamide): m/z 280 → 137

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

Protocol 2: General Guideline for HPLC-UV Analysis of N-Vanillylnonanamide

This protocol provides a general framework. Method development and validation are required for specific applications.

1. Sample Preparation

  • Follow the liquid-liquid extraction procedure outlined in Protocol 1.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic or acetic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280 nm.

  • Injection Volume: 20 µL.

Protocol 3: General Guideline for GC-MS Analysis of N-Vanillylnonanamide

This protocol provides a general framework. N-Vanillylnonanamide contains polar functional groups, and derivatization is recommended to improve its chromatographic properties for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in Protocol 1.

  • After evaporating the organic solvent, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for the silylated derivative of N-Vanillylnonanamide would need to be determined.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalMatrix Biological Matrix (Blood, Tissue, Urine) InternalStandard Add Internal Standard BiologicalMatrix->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Primary Method HPLC HPLC-UV Analysis Reconstitution->HPLC Alternative GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Alternative Quantification Quantification LCMS->Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Vanillylnonanamide quantification.

trpv1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVN N-Vanillylnonanamide TRPV1 TRPV1 Receptor NVN->TRPV1 binds & activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens channel PI3K PI3K Ca_influx->PI3K MAPK MAPK Cascade (JNK) Ca_influx->MAPK JAK JAK Ca_influx->JAK AKT AKT PI3K->AKT IKK IKK AKT->IKK MAPK->IKK STAT STAT JAK->STAT NFkB_IκB NF-κB / IκB STAT->NFkB_IκB modulates IKK->NFkB_IκB phosphorylates IκB NFkB_active Active NF-κB NFkB_IκB->NFkB_active releases NF-κB Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_active->Gene_Transcription translocates & initiates

Caption: N-Vanillylnonanamide-induced TRPV1 signaling pathway.[3]

References

Troubleshooting & Optimization

Improving the solubility of N-Vanillylnonanamide-d3 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Vanillylnonanamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro assays, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated synthetic analogue of capsaicin.[1][2] Like capsaicin, it is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It is often used in research to study the mechanisms of pain and inflammation, as well as for its potential antifouling and NADPH inhibitor properties.[3] The deuterated form is particularly useful as an internal standard in mass spectrometry-based bioanalytical assays.

Q2: What are the known solvents for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, and dichloromethane.[1][3] It has poor solubility in aqueous solutions.

Q3: Why is proper solubilization of this compound critical for in vitro assays?

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my stock into the aqueous assay buffer.

  • Possible Cause: The concentration of the organic solvent from the stock solution may be too low in the final assay medium to keep the compound dissolved, or the final concentration of this compound may exceed its solubility limit in the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try lowering the final concentration of this compound in your assay.

    • Increase the Cosolvent Concentration: If your assay can tolerate it, slightly increase the final concentration of the organic solvent (e.g., DMSO) in the assay medium.[4] However, be mindful of potential solvent toxicity to your cells.

    • Use a Different Solvent for Stock Solution: While DMSO is common, you could try preparing your stock in methanol, which has a higher reported solubility for the non-deuterated form.[3]

    • Incorporate a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to your assay buffer to improve solubility.[4]

    • Sonication: After dilution, briefly sonicate the solution to help break up any small aggregates that may have formed.[4]

Issue 2: I am observing lower than expected potency or inconsistent results in my cell-based assay.

  • Possible Cause: This could be due to poor solubility leading to a lower effective concentration of the compound, or the compound may be binding to plastics or proteins in the assay medium.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after adding the compound to your cells, carefully inspect the wells for any signs of precipitation.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound stability in the diluted form.

    • Consider Serum Concentration: If your cell culture medium contains serum, the compound may bind to albumin. You can try reducing the serum concentration if your cells can tolerate it for the duration of the assay.

    • Use Low-Binding Plates: If you suspect adsorption to plasticware, consider using low-protein-binding microplates.

Quantitative Solubility Data

The following table summarizes the available solubility data for N-Vanillylnonanamide and its deuterated form.

CompoundSolventSolubilitySource
N-VanillylnonanamideMethanol100 mg/mL[3]
N-VanillylnonanamideDMSO2 mg/mL[3]
This compoundChloroformSoluble[1]
This compoundDichloromethaneSoluble[1]
This compoundDMSOSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the measured mass).

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution to 37°C to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Assay Buffer

  • Materials:

    • Concentrated stock solution of this compound in DMSO

    • Pre-warmed aqueous assay buffer (e.g., cell culture medium, PBS)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your assay buffer to achieve the final desired concentrations.

    • When diluting, add the stock solution to the assay buffer and immediately vortex or pipette up and down to ensure rapid mixing. This can help prevent localized high concentrations that may lead to precipitation.

    • Visually inspect the final diluted solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared dilutions in your in vitro assay immediately.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue prepare_stock Prepare Concentrated Stock (e.g., in DMSO) start->prepare_stock dilute Dilute Stock into Aqueous Assay Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Assay observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Lower Final Concentration troubleshoot->option1 option2 Increase Cosolvent % troubleshoot->option2 option3 Add Surfactant (Cell-free assays) troubleshoot->option3 option4 Sonication troubleshoot->option4 re_evaluate Re-evaluate Dilution option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate re_evaluate->dilute Retry re_evaluate->no_precipitate Successful

Caption: Workflow for troubleshooting solubility issues with this compound.

Poor_Solubility_Impact poor_solubility Poor Aqueous Solubility of This compound precipitation Precipitation in Assay Medium poor_solubility->precipitation lower_concentration Lower Effective Compound Concentration precipitation->lower_concentration inaccurate_results Inaccurate Assay Results lower_concentration->inaccurate_results underestimation Underestimation of Potency (e.g., higher IC50/EC50) inaccurate_results->underestimation poor_reproducibility Poor Reproducibility Between Experiments inaccurate_results->poor_reproducibility misleading_conclusions Misleading Structure-Activity Relationship (SAR) Conclusions inaccurate_results->misleading_conclusions

Caption: Impact of poor solubility on in vitro assay outcomes.

References

Optimizing mass spectrometry parameters for N-Vanillylnonanamide-d3 detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the detection and quantification of N-Vanillylnonanamide-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in mass spectrometry?

A1: this compound is a deuterated form of N-Vanillylnonanamide (Nonivamide), a synthetic capsaicin (B1668287) analog.[1] In mass spectrometry-based quantification, it serves as an ideal internal standard (IS). Because it is chemically identical to the analyte of interest (the non-deuterated form) but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation behavior. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and reliable quantification.

Q2: What is the recommended analytical technique for quantifying N-Vanillylnonanamide?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-Vanillylnonanamide.[2][3][4] This technique offers high specificity through Multiple Reaction Monitoring (MRM), which minimizes interference from complex biological matrices.[2] Electrospray ionization (ESI) in positive ion mode is typically the most sensitive ionization method for capsaicinoids.[5]

Q3: What are the expected precursor and product ions for N-Vanillylnonanamide and this compound in MS/MS analysis?

A3: For quantitative analysis using MRM, you will monitor the transition from the protonated molecule (precursor ion, [M+H]+) to a specific, stable fragment (product ion).

  • N-Vanillylnonanamide (Analyte): The precursor ion is [M+H]+ at m/z 294.4. The most common product ion, resulting from the cleavage of the amide bond, is the vanillyl moiety at m/z 137.1.

  • This compound (Internal Standard): The precursor ion is [M+H]+ at m/z 297.4. It fragments to the same vanillyl product ion at m/z 137.1.

Monitoring these specific transitions provides high selectivity for your analysis.

Experimental Protocols and Parameters

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methodologies used for capsaicin analysis in plasma.[2]

  • Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of this compound internal standard working solution.

  • Extraction: Add 200 µL of t-butyl methyl ether. Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Isolation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Optimized LC-MS/MS Parameters

The following tables summarize recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.9 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C[7]
Injection Volume 5 - 20 µL
Gradient Start at 40% B, increase to 100% B over 5 min, hold for 2 min, return to initial conditions.

Table 2: Optimized Mass Spectrometry Parameters (MRM)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
N-Vanillylnonanamide294.4137.150 - 80 V20 - 35 eV
This compound (IS)297.4137.150 - 80 V20 - 35 eV

Note: DP and CE values are instrument-dependent and require optimization.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with IS (this compound) p1->p2 p3 Liquid-Liquid Extraction (t-butyl methyl ether) p2->p3 p4 Evaporate & Reconstitute (in Mobile Phase) p3->p4 a1 Inject into LC System p4->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3 Transitions) a3->a4 d1 Integrate Peaks (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: General experimental workflow for this compound quantification.

Troubleshooting Guide

Q1: I am seeing a very weak signal or no peak for my analyte and internal standard.

A1: This is a common issue with several potential causes:

  • MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Confirm that the optimized MRM parameters (precursor/product ions, DP, CE) are correct for your instrument.

  • Sample Preparation: The extraction recovery may be low. Re-evaluate your extraction protocol. Ensure complete evaporation of the extraction solvent and proper reconstitution in a compatible mobile phase.[2] Highly concentrated samples can also suppress the signal.[8]

  • Source Contamination: A dirty ESI source can drastically reduce sensitivity. Perform routine source cleaning according to the manufacturer's protocol.

  • LC System: Check for leaks or blockages in the LC flow path. Ensure the correct mobile phases are being delivered.

  • Analyte Stability: N-Vanillylnonanamide may degrade under certain conditions. Ensure samples are stored properly (e.g., -20°C) and avoid prolonged exposure to light or high temperatures.

Q2: My chromatogram has high background noise.

A2: High background can interfere with peak integration and reduce sensitivity.

  • Mobile Phase: Use high-purity LC-MS grade solvents and additives.[9] Contaminated solvents are a frequent source of noise. Prepare fresh mobile phases daily.

  • Sample Matrix: Complex biological samples can cause significant matrix effects. Improve your sample cleanup procedure; consider using Solid-Phase Extraction (SPE) for cleaner extracts.[6]

  • System Contamination: Flush the entire LC-MS system thoroughly. Run blank injections (the reconstitution solvent) to identify the source of contamination.[8] Avoid non-volatile buffers, salts, and detergents like Triton X or PEG in your samples.[10]

Q3: My chromatographic peaks are tailing or splitting.

A3: Poor peak shape compromises resolution and integration accuracy.

  • Column Health: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Mobile Phase pH: The mobile phase pH can affect the peak shape of ionizable compounds. Using 0.1% formic acid typically ensures good peak shape for capsaicinoids.

  • Reconstitution Solvent: If the sample is reconstituted in a solvent much stronger than the initial mobile phase, peak distortion can occur. Reconstitute in a solvent that matches or is weaker than the starting mobile phase conditions.

  • Secondary Interactions: Active sites on the column or in the system can cause tailing. Ensure all tubing and fittings are appropriate for your application.

Q4: The retention time is shifting between injections.

A4: Unstable retention times make peak identification difficult and can indicate system instability.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume equilibration is typically sufficient.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction can cause shifts. Check the pump pressure trace for irregularities and perform pump maintenance if needed.

  • Column Temperature: Fluctuations in column temperature will affect retention time. Use a stable column oven.[5][7]

  • Mobile Phase Degradation: Mobile phases, especially those with additives, can change composition over time. Prepare fresh solutions regularly.

G cluster_ms MS System Checks cluster_sample Sample & Prep Checks cluster_lc LC System Checks start Problem: No / Low Signal ms1 Verify MRM Transitions (Q1 & Q3) start->ms1 s1 Evaluate Extraction Recovery start->s1 lc1 Check for Leaks or Blockages start->lc1 ms2 Check Instrument Tuning & Calibration ms1->ms2 ms3 Clean ESI Source ms2->ms3 s2 Check for Signal Suppression (Dilute Sample) s1->s2 s3 Confirm Analyte Stability & Storage Conditions s2->s3 lc2 Confirm Mobile Phase Composition & Flow lc1->lc2 lc3 Inspect Column Performance lc2->lc3

Caption: Troubleshooting logic for addressing poor signal in MS analysis.

References

Troubleshooting poor recovery of N-Vanillylnonanamide-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Vanillylnonanamide-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot poor recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my absolute recovery of this compound consistently low?

A1: Consistently low recovery can stem from several factors related to the compound's properties and the chosen extraction method. This compound is a hydrophobic molecule, which can lead to issues such as non-specific binding to labware (e.g., plastic tubes, pipette tips), co-precipitation with proteins, or poor solubility in the sample matrix.[1][2] Additionally, the extraction parameters for methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may not be fully optimized for this specific analyte.[3][4] Each step of the extraction process, from sample loading to final elution, should be evaluated.[5]

Q2: My analyte (non-deuterated N-Vanillylnonanamide) recovery is acceptable, but the this compound recovery is poor. Why would this happen?

A2: This phenomenon is known as differential recovery. Although deuterated standards are chemically very similar to their native counterparts, small differences in physicochemical properties can lead to different extraction efficiencies.[6] It has been reported that the recovery between an analyte and its deuterated analog can differ significantly.[6] This can be more pronounced if the extraction method is not robust. It is crucial to validate the extraction procedure to ensure consistent and comparable recovery for both the analyte and the internal standard.[6][7]

Q3: I'm observing inconsistent recovery of this compound across different sample lots or sources. What is the likely cause?

A3: Inconsistent recovery across different sample lots strongly suggests a matrix effect.[8] Matrix effects occur when co-eluting components from the biological sample (e.g., phospholipids, salts, other metabolites) interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[6][8] Even with a deuterated internal standard, differential matrix effects can occur, especially if there is a slight chromatographic separation between the analyte and the standard.[6][9] An experimental evaluation of matrix effects is essential during method development.[8]

Q4: What key chemical properties of this compound should I consider during method development?

A4: Understanding the physicochemical properties of this compound is critical for developing a robust extraction method. Key properties are summarized in the table below.

PropertyValue / DescriptionImplication for Extraction
Synonyms Nonivamide-d3, Pelargonic Acid Vanillylamide-d3, Pseudocapsaicin-d3[10]A synthetic, deuterated analog of a naturally occurring capsaicinoid.
Molecular Formula C₁₇H₂₄D₃NO₃[10]---
Molecular Weight 296.42 g/mol [10][11]---
Appearance White to off-white solid[11][12][13]---
Polarity Hydrophobic / Non-polarFavors extraction with organic solvents and retention on reversed-phase SPE sorbents (e.g., C18). Prone to non-specific binding.[1][14][15]
Solubility Soluble in methanol (B129727), ethanol, DMSO, chloroform, dichloromethane.[11][12][13] Slightly soluble in water.[16]Guides the choice of solvents for extraction, elution, and reconstitution.
Functional Groups Phenolic hydroxyl (-OH), Amide (-CONH-), Methoxy (-OCH₃)The phenolic group is weakly acidic. Its ionization state is pH-dependent, which is critical for LLE and ion-exchange SPE.
Storage 2-8°C, protected from light and moisture.[11][13]Ensures long-term stability of the standard.

Troubleshooting Guides by Extraction Method

Poor recovery is often specific to the extraction technique employed. Below are guides to address common issues with Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Guide 1: Protein Precipitation (PPT)

Protein precipitation is a common first step for biological samples. However, the hydrophobic nature of this compound can cause it to co-precipitate with the proteins, leading to significant loss.

Potential Cause Recommended Solution & Optimization Steps
Analyte Co-precipitation The hydrophobic analyte binds to the precipitating proteins and is removed with the pellet.
1. Optimize Precipitation Solvent: Test different organic solvents. Acetonitrile (B52724) is common, but methanol, ethanol, or acetone (B3395972) might yield better recovery for your specific matrix.[17] A methanol/chloroform precipitation method can also be effective.[18]
2. Adjust Solvent-to-Sample Ratio: A standard 3:1 or 4:1 solvent-to-sample ratio may not be optimal. Experiment with ratios from 2:1 to 6:1.
3. Control Temperature: Perform the precipitation at low temperatures (e.g., 4°C or on ice) to minimize analyte degradation and potentially improve protein removal efficiency.[19]
Incomplete Precipitation Insufficient solvent or mixing leaves matrix proteins in the supernatant, which can cause ion suppression downstream.
1. Ensure Thorough Mixing: Vortex vigorously immediately after adding the cold organic solvent.
2. Optimize Incubation Time: Allow samples to incubate at a low temperature (e.g., 4°C for 10-20 minutes) after vortexing to ensure complete protein aggregation before centrifugation.[19]
Non-Specific Binding Analyte adsorbs to the walls of the collection tubes or pipette tips.
1. Use Low-Binding Labware: Switch to protein low-bind tubes and tips.
2. Modify Reconstitution Solvent: Add a small percentage of a non-ionic surfactant or a buffer additive like BSA to the reconstitution solvent to reduce binding.[20]
Guide 2: Liquid-Liquid Extraction (LLE)

LLE relies on the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. Efficiency is highly dependent on pH and solvent choice.

Potential Cause Recommended Solution & Optimization Steps
Suboptimal pH The phenolic hydroxyl group on this compound can deprotonate at higher pH, increasing its water solubility and preventing efficient extraction into the organic phase.
1. Acidify the Aqueous Phase: Adjust the sample pH to be acidic (e.g., pH 3-6) before extraction.[21][22] This ensures the phenolic group remains protonated (neutral), maximizing its hydrophobicity and partitioning into the organic solvent.[21]
Incorrect Solvent Choice The polarity of the extraction solvent may not be suitable for this compound.
1. Test Solvents of Varying Polarity: Evaluate solvents like ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE).[21][22] Sometimes, a mixture of solvents (e.g., hexane (B92381) with a small amount of a more polar solvent) can improve selectivity.
Emulsion Formation A stable emulsion layer forms at the interface of the two liquids, trapping the analyte and preventing clean phase separation.
1. Centrifuge: Spin the samples to help break the emulsion.
2. Add Salt: "Salting out" by adding a small amount of a salt like sodium chloride or sodium sulfate (B86663) to the aqueous phase can disrupt the emulsion.
3. Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the phases.
Insufficient Phase Ratio The volume of the organic solvent is too low to efficiently extract the analyte.
1. Increase Solvent Volume: Try a higher sample-to-solvent ratio, such as 1:3 or 1:5 (v/v).[22]
2. Perform Multiple Extractions: Two or three extractions with smaller volumes of fresh organic solvent are more efficient than a single extraction with a large volume.[21]
Guide 3: Solid-Phase Extraction (SPE)

SPE provides excellent cleanup but requires careful optimization of each step to avoid analyte loss. For a hydrophobic compound like this compound, a reversed-phase sorbent (e.g., C18, polymeric HLB) is typically used.[23]

Potential Cause Recommended Solution & Optimization Steps
Analyte Breakthrough (Poor Retention) The analyte does not bind to the sorbent during the loading step and is lost in the waste.
1. Verify Sorbent Conditioning/Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix.[3] An improperly conditioned sorbent will not retain the analyte effectively.
2. Check Sample pH: Ensure the sample is loaded under conditions that maximize retention. For reversed-phase, a neutral or slightly acidic pH is usually ideal.
3. Reduce Sample Load Speed: Load the sample slowly to allow adequate time for the analyte to interact with the sorbent.
Analyte Loss During Wash Step The wash solvent is too strong and prematurely elutes the analyte along with interferences.
1. Optimize Wash Solvent Strength: The goal is to use the strongest possible wash solvent that removes interferences without eluting the analyte.[24] Test a series of wash solutions with increasing organic content (e.g., 5%, 10%, 20%, 40% methanol in water) to find the point where the analyte begins to elute, then use a concentration just below that.[24]
Incomplete Elution The analyte is strongly bound to the sorbent and is not fully recovered during the elution step.
1. Increase Elution Solvent Strength: Use a stronger, less polar solvent for elution (e.g., switch from methanol to acetonitrile or add a small amount of a solvent like isopropanol).
2. Optimize Elution Solvent pH: For a weakly acidic compound, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can disrupt ionic interactions and improve recovery. Conversely, adding an acid can help for basic compounds.
3. Increase Elution Volume: Ensure you are using a sufficient volume of solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots of solvent instead of one large one.
Irreversible Binding The analyte binds so strongly to the sorbent or to dried matrix components that it cannot be eluted.
1. Avoid Sorbent Drying: Do not let the sorbent bed dry out between the equilibration, load, and wash steps, as this can negatively impact recovery.
2. Consider a Different Sorbent: If recovery remains low despite optimization, the sorbent chemistry may not be appropriate. A different reversed-phase material (e.g., C8 instead of C18) or a polymeric sorbent may provide better results.[4][23]

Experimental Protocols

Protocol 1: Assessing Extraction Recovery and Matrix Effects

To systematically troubleshoot poor recovery, it is essential to determine whether the issue is inefficient extraction or matrix-induced signal suppression/enhancement. This protocol allows for the quantitative assessment of both.[6][8][25][26][27]

Objective: To calculate the absolute Extraction Recovery (RE) and Matrix Factor (MF) for this compound.

Methodology:

  • Prepare Three Sets of Samples (in triplicate at a low and high concentration):

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent (e.g., 50:50 methanol:water). This represents 100% response without matrix interference or extraction loss.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) from at least six different sources using your established protocol.[6] After the final evaporation step, spike the dried extract with the analyte and internal standard, then reconstitute as usual. This sample accounts for matrix effects but not extraction loss.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. This sample is subject to both extraction losses and matrix effects.[6]

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system.

  • Calculate Results: Use the mean peak areas from the analysis to calculate the Matrix Factor and Extraction Recovery.

    • Matrix Factor (MF) % = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

      • An MF = 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[25]

      • An MF > 100% indicates ion enhancement.[25]

    • Extraction Recovery (RE) % = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Example Data and Interpretation:

Sample SetMean Peak AreaCalculationResultInterpretation
Set A (Neat)500,000------Baseline response
Set B (Post-Spike)350,000(350,000 / 500,000) * 100MF = 70% Significant (30%) ion suppression is occurring.
Set C (Pre-Spike)280,000(280,000 / 350,000) * 100RE = 80% The extraction process itself recovers 80% of the analyte.

In this example, the main issue is ion suppression from the matrix, not the extraction efficiency itself. This would direct troubleshooting efforts toward improving sample cleanup (e.g., switching to SPE from PPT) or optimizing chromatography to separate the analyte from the interfering matrix components.[6]

Visualizations

Troubleshooting Workflow

This diagram provides a logical path to diagnose the root cause of poor this compound recovery.

start Poor this compound Recovery Observed q_diff Is Analyte Recovery Also Poor? start->q_diff a_diff_no Differential Recovery or Matrix Effects q_diff->a_diff_no No a_diff_yes General Extraction Issue q_diff->a_diff_yes Yes s_general Perform Matrix Effect & Recovery Experiment (See Protocol 1) a_diff_no->s_general q_method Which Extraction Method? a_diff_yes->q_method m_ppt Protein Precipitation (PPT) q_method->m_ppt PPT m_lle Liquid-Liquid Extraction (LLE) q_method->m_lle LLE m_spe Solid-Phase Extraction (SPE) q_method->m_spe SPE c_ppt Potential Causes: - Co-precipitation - Non-specific binding - Incomplete precipitation m_ppt->c_ppt c_lle Potential Causes: - Suboptimal pH - Incorrect solvent - Emulsion formation m_lle->c_lle c_spe Potential Causes: - Analyte breakthrough - Loss during wash - Incomplete elution m_spe->c_spe s_ppt Solutions: - Test different solvents/ratios - Use low-bind labware - Optimize temperature c_ppt->s_ppt s_lle Solutions: - Acidify sample (pH 3-6) - Test different organic solvents - Centrifuge to break emulsions c_lle->s_lle s_spe Solutions: - Optimize wash/elution solvents - Check conditioning/equilibration - Try different sorbent c_spe->s_spe

A logical workflow for troubleshooting poor recovery.

Experimental Workflow for Matrix Effect & Recovery Assessment

This diagram illustrates the experimental steps outlined in Protocol 1.

start Start: Prepare Blank Matrix & Stock Solutions set_a Set A: Neat Solution Spike Analyte + IS into Reconstitution Solvent start->set_a set_b Set B: Post-Extraction Spike 1. Extract Blank Matrix 2. Spike Analyte + IS into Dry Extract start->set_b set_c Set C: Pre-Extraction Spike 1. Spike Analyte + IS into Blank Matrix 2. Perform Full Extraction start->set_c analysis Analyze All Sets by LC-MS/MS set_a->analysis set_b->analysis set_c->analysis calc_mf Calculate Matrix Factor (%) (Peak Area B / Peak Area A) * 100 analysis->calc_mf calc_re Calculate Recovery (%) (Peak Area C / Peak Area B) * 100 analysis->calc_re

Experimental workflow for assessing matrix effects and recovery.

References

Technical Support Center: Synthesis of Deuterated Capsaicin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated capsaicin (B1668287) analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these compounds.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Symptom Potential Cause Recommended Solution
Low or Incomplete Deuteration Inefficient H/D Exchange: The reaction conditions (temperature, time, catalyst) may not be optimal for efficient hydrogen-deuterium exchange.[1]Optimize Reaction Conditions: Increase reaction time or temperature. If using an acid catalyst like Amberlyst 15, ensure it is properly dried before use.[2][3] For metal-catalyzed reactions (e.g., Pd/C), ensure the catalyst is fresh and active.[1] Consider using a more active catalyst system if necessary.
Back-Exchange with Protic Solvents: During workup or purification, labile deuterium (B1214612) atoms, especially on phenolic hydroxyl or amide groups, can exchange back with protons from solvents like water or methanol (B129727).[1]Use Deuterated Solvents: Whenever possible, use deuterated solvents (e.g., D₂O, MeOD) for extraction, washing, and chromatography to minimize back-exchange.[1] If using protic solvents is unavoidable, minimize contact time and work at low temperatures.
Steric Hindrance: Bulky neighboring groups can hinder access of the deuterating reagent to the target C-H bond.Use a Less Bulky Deuterating Agent: If possible, select a smaller deuterating agent. Modify the Substrate: Temporarily introduce a directing group to facilitate deuteration at the desired position.
Presence of Side-Products Over-deuteration or H/D Scrambling: Harsh reaction conditions can lead to the incorporation of more deuterium atoms than intended or deuteration at incorrect positions.[1]Milder Reaction Conditions: Reduce the reaction temperature or shorten the reaction time.[1] Use a less active catalyst or a catalyst poison to improve selectivity.[1]
Formation of Polyhalogenated Byproducts: In syntheses starting from halogenated precursors, incomplete reaction or side reactions can lead to a mixture of halogenated and deuterated species.Optimize Stoichiometry: Carefully control the stoichiometry of reagents. Purification: Utilize chromatographic techniques like HPLC or column chromatography to separate the desired deuterated product from halogenated impurities.
Side Reactions During Amide Coupling: In the amide bond formation step between deuterated vanillylamine (B75263) and the fatty acid side chain, side reactions can occur, especially with sensitive functional groups.Optimize Coupling Conditions: Use a reliable coupling agent combination like EDC/HOBt.[4] Control the reaction temperature (often starting at 0°C and slowly warming to room temperature). Ensure all reagents are anhydrous.
Low Yield Catalyst Deactivation: The catalyst used for deuteration or other synthetic steps may become poisoned or lose activity.[1]Use Fresh Catalyst: Use a fresh batch of catalyst or increase the catalyst loading.[1] Ensure the reaction is free from catalyst poisons.
Poor Solubility of Reactants: The substrate may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants at the desired reaction temperature. For H/D exchange in D₂O, a co-solvent may be necessary for hydrophobic substrates.[3]
Loss of Product During Workup/Purification: The deuterated analog may have slightly different physical properties (e.g., polarity) than its non-deuterated counterpart, leading to losses during extraction or chromatography.Optimize Purification Protocol: Carefully select the solvent system for extraction and chromatography based on the properties of the deuterated compound. Use techniques like dry loading for column chromatography to improve separation.[5]
Difficulty in Purification Co-elution of Analogs: Deuterated capsaicin and its non-deuterated or partially deuterated counterparts may have very similar retention times in chromatography, making separation challenging.High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution column. Optimize the mobile phase gradient for better separation.
Product Instability: The target compound may be sensitive to the purification conditions (e.g., acidic or basic mobile phases).Use Neutral Purification Conditions: If the compound is sensitive to pH, use a neutral buffer system for chromatography.
Inaccurate Characterization Ambiguous NMR Spectra: Residual proton signals in ¹H NMR can make it difficult to accurately determine the degree of deuteration.Use ¹H and ²H NMR: Combine ¹H NMR (to observe the disappearance of proton signals) and ²H NMR (to directly observe the deuterium signals) for a more accurate assessment of isotopic purity.[6]
Complex Mass Spectra: The presence of multiple isotopologues can lead to complex mass spectra that are difficult to interpret.High-Resolution Mass Spectrometry (HRMS): Use HRMS to accurately determine the mass of each isotopologue and calculate the isotopic distribution.[7] Compare the experimental fragmentation pattern with known patterns for capsaicinoids to confirm the structure.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing deuterium into capsaicin analogs?

A1: The two primary approaches are:

  • Hydrogen-Deuterium (H-D) Exchange: This involves treating the capsaicin analog or a precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid, base, or metal catalyst.[2][3] Acid-catalyzed exchange is effective for deuterating the aromatic ring, particularly at the ortho and para positions.[3]

  • De Novo Synthesis: This method involves building the molecule from deuterated starting materials. For example, deuterated vanillylamine can be synthesized and then coupled with the desired fatty acid side chain.[9]

Q2: How can I determine the isotopic purity of my deuterated capsaicin analog?

A2: The most common and reliable methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard. For a more direct and accurate measurement, ²H NMR can be used to observe the deuterium signal directly.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive technique that can determine the isotopic distribution of your sample by measuring the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms).[7]

Q3: Can the deuterium atoms exchange back to protons during experimental procedures?

A3: Yes, particularly deuterium atoms attached to heteroatoms like oxygen (in the phenolic hydroxyl group) and nitrogen (in the amide group) are labile and can readily exchange with protons from protic solvents (e.g., water, methanol) during workup and purification.[1] Deuterium on the aromatic ring is generally more stable but can also exchange under harsh acidic or basic conditions.

Q4: What is the typical fragmentation pattern of capsaicin in mass spectrometry, and how is it affected by deuteration?

A4: The mass spectrum of capsaicin typically shows a prominent molecular ion peak. A characteristic fragmentation involves cleavage of the amide bond, leading to a tropylium (B1234903) ion derivative with a mass-to-charge ratio (m/z) of 137.[8] When capsaicin is deuterated, the m/z of the molecular ion and any fragments containing deuterium will increase accordingly. For example, deuteration on the vanillyl moiety will increase the m/z of the tropylium ion fragment.

Quantitative Data Summary

The following table provides representative data for common deuteration methods applicable to the synthesis of deuterated capsaicin analogs, based on studies of similar phenolic compounds. Actual yields and isotopic purities will vary depending on the specific substrate and reaction conditions.

Deuteration Method Catalyst/Reagent Typical Substrate Typical Yield (%) Isotopic Purity (%) Reference
Acid-Catalyzed H-D Exchange Amberlyst 15 / D₂OPhenolic Compounds>90>95[2][10]
Acid-Catalyzed H-D Exchange DCl / D₂OHydroxybenzoic AcidsQuantitative>95 (at specific positions)[11]
Metal-Catalyzed H-D Exchange Pt/C, Pd/C / D₂OPrimary/Secondary Arylamines65-9088-96[12]
Reductive Amination with Deuteride NaBD₄Aldehydes/KetonesVariable>95[13]

Experimental Protocols

Protocol 1: Acid-Catalyzed Deuteration of a Phenolic Precursor using Amberlyst 15[2][10]
  • Catalyst Preparation: Dry Amberlyst 15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • Reaction Setup: In a sealable reaction vessel, dissolve the phenolic precursor (e.g., vanillin (B372448) or a vanillylamine derivative) (1 mmol) in deuterium oxide (D₂O, 6 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the dried Amberlyst 15 resin (approximately 100 mg per 100 mg of substrate).

  • Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 110°C for 24 hours, protecting it from light.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the Amberlyst 15 resin. The resin can be washed with a small amount of methanol to recover any adsorbed product.

  • Isolation: Lyophilize the filtrate to remove the D₂O and obtain the crude deuterated product.

  • Purification: Further purify the product by recrystallization or column chromatography as needed.

Protocol 2: Amide Coupling of Deuterated Vanillylamine with a Fatty Acid using EDC/HOBt[4][14]
  • Reaction Setup: To a stirred solution of the deuterated vanillylamine hydrochloride (1 mmol) and the desired fatty acid (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0°C, add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 mmol).

  • Addition of Coupling Agent: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 mmol) to the mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure deuterated capsaicin analog.

Visualizations

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_coupling Amide Coupling cluster_purification Purification & Analysis start Vanillylamine or Phenolic Precursor deuteration H-D Exchange (e.g., D2O, Catalyst) start->deuteration deuterated_precursor Deuterated Precursor deuteration->deuterated_precursor coupling Amide Coupling (e.g., EDC, HOBt) deuterated_precursor->coupling fatty_acid Fatty Acid Side Chain fatty_acid->coupling crude_product Crude Deuterated Capsaicin Analog coupling->crude_product purification Purification (Chromatography) crude_product->purification final_product Pure Deuterated Capsaicin Analog purification->final_product analysis Analysis (NMR, MS) final_product->analysis Troubleshooting_Logic start Problem Encountered low_deuteration Low Deuteration? start->low_deuteration side_products Side Products? low_deuteration->side_products No sol1 Optimize H/D Exchange Conditions (Temp, Time, Catalyst) low_deuteration->sol1 Yes low_yield Low Yield? side_products->low_yield No sol3 Use Milder Reaction Conditions side_products->sol3 Yes sol5 Check Catalyst Activity low_yield->sol5 Yes end Problem Resolved low_yield->end No sol2 Use Deuterated Solvents in Workup sol1->sol2 sol2->end sol4 Optimize Stoichiometry & Coupling sol3->sol4 sol4->end sol6 Improve Reactant Solubility sol5->sol6 sol7 Optimize Purification Steps sol6->sol7 sol7->end Signaling_Pathway capsaicin Deuterated Capsaicin Analog trpv1 TRPV1 Receptor capsaicin->trpv1 Binds to ion_channel Ion Channel Opening (Ca²⁺ Influx) trpv1->ion_channel Activates depolarization Neuronal Depolarization ion_channel->depolarization signal Signal Transduction (e.g., Pain Perception) depolarization->signal

References

Technical Support Center: N-Vanillylnonanamide-d3 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic issues, specifically peak tailing, during the analysis of N-Vanillylnonanamide-d3.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantitative analysis.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Q1: My this compound peak is tailing. What are the initial diagnostic steps?

When encountering peak tailing for this compound, the first step is to determine if the issue is specific to this analyte or a system-wide problem. Observe the chromatogram for the following:

  • All peaks are tailing: This often points to a problem with the HPLC system itself, such as a void at the column inlet, a partially blocked column frit, or excessive extra-column volume.[2][3]

  • Only the this compound peak (and potentially other polar analytes) is tailing: This suggests that the issue is related to secondary chemical interactions between the analyte and the stationary phase.[4][5]

A logical troubleshooting workflow can be visualized as follows:

peak_tailing_troubleshooting_workflow start Peak Tailing Observed for This compound check_other_peaks Are all peaks in the chromatogram tailing? start->check_other_peaks system_issue System-wide issue is likely. Investigate column, connections, and extra-column volume. check_other_peaks->system_issue Yes analyte_specific_issue Analyte-specific issue is likely. Focus on secondary interactions. check_other_peaks->analyte_specific_issue No end_system Resolve system issue system_issue->end_system end_analyte Optimize method for analyte analyte_specific_issue->end_analyte troubleshooting_decision_tree start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks systemic_causes Systemic Issue - Check for column void - Inspect for blocked frits - Minimize extra-column volume check_all_peaks->systemic_causes Yes analyte_specific_causes Analyte-Specific Issue (Secondary Interactions) check_all_peaks->analyte_specific_causes No solution_systemic Replace column or faulty components systemic_causes->solution_systemic solution_analyte_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) analyte_specific_causes->solution_analyte_ph solution_analyte_column Use End-Capped or Alternative Column analyte_specific_causes->solution_analyte_column solution_analyte_sample Check for Sample Overload (Dilute or inject less) analyte_specific_causes->solution_analyte_sample

References

Minimizing isotopic exchange of deuterium in N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Vanillylnonanamide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the accurate use of this compound in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Where is the deuterium (B1214612) label located in this compound, and is it prone to exchange?

A1: The three deuterium atoms in this compound are located on the methoxy (B1213986) group attached to the vanillyl ring. The SMILES representation is [2H]C([2H])([2H])Oc1cc(CNC(=O)CCCCCCCC)ccc1O. Deuterium atoms on an aryl methoxy group (aryl-O-CD3) are generally stable and not considered readily exchangeable under standard analytical conditions, unlike deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND). However, prolonged exposure to harsh conditions, such as strong acids or bases at elevated temperatures, can potentially lead to a slow exchange.

Q2: What are the primary factors that could lead to the loss of the deuterium label from the methoxy group?

A2: The primary factors that could induce isotopic exchange of the methoxy deuterons are extreme pH conditions and high temperatures. While aryl-O-CD3 groups are relatively stable, they are not entirely inert. Strong acidic or basic conditions can catalyze a slow exchange with protons from protic solvents (e.g., water, methanol). Elevated temperatures can accelerate this process.

Q3: How should I properly store this compound to ensure its isotopic stability?

A3: To maintain the isotopic integrity of this compound, it should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For solutions, it is recommended to prepare them in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile (B52724), DMSO) and store them at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture. If a protic solvent must be used, prepare fresh solutions and use them promptly.

Q4: I am observing a peak in my LC-MS analysis corresponding to the unlabeled N-Vanillylnonanamide in my deuterated standard. What could be the cause?

A4: This observation could be due to two main reasons:

  • Inherent Unlabeled Compound: The deuterated standard may contain a small percentage of the unlabeled compound as an impurity from its synthesis. Check the certificate of analysis for the isotopic purity of the standard.

  • Isotopic Exchange (Back-Exchange): Deuterium loss may have occurred during your sample preparation, storage, or analysis due to exposure to unfavorable conditions (e.g., high pH, elevated temperature).

Q5: Can I use this compound as an internal standard for quantitative analysis?

A5: Yes, this compound is designed to be used as an internal standard for the quantification of N-Vanillylnonanamide using techniques like LC-MS/MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variations in sample preparation and instrument response.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results
  • Symptom: Your calibration curve is non-linear, or you are getting highly variable results between replicate samples.

  • Possible Cause: This could be due to isotopic instability, the presence of unlabeled analyte in the standard, or differential matrix effects.

  • Troubleshooting Workflow:

    start Inaccurate Quantification check_purity Step 1: Verify Isotopic Purity (Check Certificate of Analysis) start->check_purity stability_exp Step 2: Perform Isotopic Stability Experiment (See Protocol 1) check_purity->stability_exp Purity Confirmed lcms_method Step 3: Optimize LC-MS/MS Method (e.g., chromatography, source parameters) stability_exp->lcms_method Standard is Stable matrix_effects Step 4: Evaluate Matrix Effects lcms_method->matrix_effects

    Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Suspected Isotopic Exchange
  • Symptom: You observe a decrease in the signal intensity of this compound and a corresponding increase in the signal for the unlabeled compound over time or under specific experimental conditions.

  • Possible Cause: The deuterium labels on the methoxy group are exchanging with protons from the solvent or matrix.

  • Troubleshooting Workflow:

    start Suspected Isotopic Exchange analyze_conditions Analyze Experimental Conditions (pH, Temperature, Solvent) start->analyze_conditions modify_protocol Modify Protocol: - Use aprotic solvents - Lower temperature - Adjust pH to neutral analyze_conditions->modify_protocol re_evaluate Re-evaluate Isotopic Stability modify_protocol->re_evaluate

    Caption: Workflow to address suspected isotopic exchange.

Quantitative Data Summary

The stability of the aryl-O-CD3 group in this compound is crucial for its use as an internal standard. The following table provides illustrative data on the stability of the deuterated methoxy group under various stress conditions, based on general principles for similar compounds. This data should be confirmed experimentally for your specific matrix and conditions.

Condition Incubation Time (hours) Temperature (°C) pH Solvent Illustrative % Deuterium Loss
Control 2447.0Acetonitrile< 1%
Acidic 24252.050% Aqueous Methanol2-5%
Basic 242510.050% Aqueous Methanol3-7%
Elevated Temp. 24507.050% Aqueous Methanol5-10%
Harsh Acidic 8601.050% Aqueous Methanol> 15%
Harsh Basic 86012.050% Aqueous Methanol> 20%

Experimental Protocols

Protocol 1: Evaluating the Isotopic Stability of this compound

This protocol is designed to assess the stability of the deuterium label on this compound under your specific experimental conditions.

Objective: To determine if isotopic exchange is occurring in the sample matrix and/or processing solvents.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the deuterated standard into the blank matrix and incubate under conditions that mimic your entire sample preparation and analysis time (e.g., 4 hours at room temperature).

    • Solvent Stability Samples: Spike the deuterated standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both this compound and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the deuterated standard in the incubated samples to the T=0 samples. A significant decrease suggests potential degradation or exchange.

    • Monitor the peak area of the unlabeled analyte in the incubated samples. A significant increase compared to the T=0 sample is indicative of back-exchange.[2]

Protocol 2: Stability-Indicating LC-MS/MS Method Development using Forced Degradation

This protocol outlines a forced degradation study to develop a stability-indicating LC-MS/MS method for N-Vanillylnonanamide.

Objective: To generate potential degradation products and develop an LC-MS/MS method capable of separating and detecting the parent compound from these degradants.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of unlabeled N-Vanillylnonanamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Conditions: Expose the N-Vanillylnonanamide solution to the following stress conditions (one condition per vial):[3][4]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for LC-MS/MS analysis.

  • LC-MS/MS Method Development:

    • Develop a chromatographic method (e.g., using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) that separates the parent peak from any degradation product peaks.

    • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for both N-Vanillylnonanamide and any observed degradation products. The fragmentation of N-Vanillylnonanamide will likely involve cleavage of the amide bond and fragmentation of the vanillyl group.

  • Method Validation: Validate the developed method for specificity by analyzing the stressed samples to ensure that the N-Vanillylnonanamide peak is free from interference from degradation products.

Workflow for Forced Degradation Study:

start N-Vanillylnonanamide Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photolytic (UV light) start->photo analysis LC-MS/MS Analysis and Method Development acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: High-Throughput Analysis of N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of N-Vanillylnonanamide-d3. The information is tailored for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of N-Vanillylnonanamide, a synthetic analog of capsaicin.[1][2] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. The key advantage of a SIL-IS is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to co-elute with the analyte and experience similar ionization effects and extraction efficiencies, thus compensating for variations in sample preparation and matrix effects.[3]

Q2: I am observing high variability in my this compound signal. What are the potential causes?

A2: High variability in the internal standard signal can stem from several factors:

  • Inconsistent Sample Preparation: Errors in pipetting, inconsistent evaporation of solvents, or variability in extraction procedures can lead to fluctuating concentrations of the internal standard.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable electrospray, can cause signal variability.[4]

  • Matrix Effects: Although this compound is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples can still lead to signal variability.[5][6]

  • Sample Homogeneity: For complex matrices, ensuring the internal standard is uniformly distributed throughout the sample before extraction is critical.[4]

Q3: My recovery of this compound is consistently low. How can I improve it?

A3: Low recovery of the internal standard can be addressed by optimizing the sample preparation method:

  • Extraction Solvent: Ensure the chosen extraction solvent is appropriate for the polarity of this compound and the sample matrix. Methanol is often a suitable solvent.[2][7]

  • pH Adjustment: The pH of the sample can influence the extraction efficiency. Experiment with adjusting the pH to improve the partitioning of the analyte into the extraction solvent.

  • Solid-Phase Extraction (SPE): For complex matrices, a well-optimized SPE protocol can significantly improve recovery by selectively isolating the analyte and internal standard.[3]

  • Evaporation and Reconstitution: During the dry-down step, ensure the temperature is not too high to cause degradation. The reconstitution solvent should be compatible with the LC mobile phase to ensure complete dissolution.

Q4: I am observing poor peak shape for this compound. What are the common causes and solutions?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors:

  • Column Contamination: Accumulation of matrix components on the analytical column can degrade its performance. Implement a robust column wash at the end of each analytical batch.[3]

  • Incompatible Reconstitution Solvent: If the reconstitution solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.

  • Column Degradation: The analytical column has a finite lifetime. If performance degrades over time, it may need to be replaced.

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is stable.

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended troubleshooting steps.

Issue Possible Cause(s) Troubleshooting Steps
High Signal Variability Inconsistent sample preparation, instrument instability, severe matrix effects.[4][5][6]Review and standardize pipetting and extraction procedures. Check instrument performance with a standard solution. Dilute samples to mitigate severe matrix effects.
Low Recovery Suboptimal extraction solvent, incorrect pH, inefficient extraction technique.Optimize the extraction solvent and pH. Consider using solid-phase extraction (SPE) for cleaner samples.[3]
Poor Peak Shape Column contamination, incompatible reconstitution solvent, column degradation.[3]Implement a column wash protocol. Ensure the reconstitution solvent is compatible with the mobile phase. Replace the analytical column if necessary.
Ion Suppression/Enhancement Co-elution of matrix components that affect the ionization of the analyte and internal standard.[5][6]Improve chromatographic separation to resolve the analyte from interfering matrix components. Optimize sample cleanup to remove phospholipids (B1166683) and other interfering substances.
Carryover Adsorption of the analyte to components of the LC-MS system.Use a stronger needle wash solution. Inject blank samples after high-concentration samples to assess and mitigate carryover.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for extracting this compound from biological fluids like plasma or serum.

  • Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample to achieve the desired final concentration.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

These are typical starting parameters for the analysis of this compound. Optimization may be required for specific applications.

Parameter Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of this compound
Collision Energy To be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify matrix_effect cluster_source Ion Source Analyte Analyte MS_Detector MS Detector Analyte->MS_Detector Signal IS Internal Standard (d3) IS->MS_Detector Signal Matrix Matrix Components Matrix->Analyte Suppression/ Enhancement Matrix->IS Suppression/ Enhancement

References

Validation & Comparative

The Gold Standard for Capsaicin Analysis: A Comparative Guide to Internal Standards Featuring N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of capsaicin (B1668287), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of N-Vanillylnonanamide-d3 against other common internal standards used in capsaicin analysis by liquid chromatography-mass spectrometry (LC-MS). The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to inform your analytical decisions.

The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure accuracy in quantitative studies. An ideal IS mimics the analyte's chemical and physical properties, co-eluting and experiencing similar matrix effects and ionization suppression or enhancement. In the analysis of capsaicin, a variety of internal standards have been employed, broadly categorized as stable isotope-labeled (SIL) standards and structural analogs.

This compound, a deuterated form of a capsaicin analog, represents a state-of-the-art choice for an internal standard. Its structural similarity and mass shift make it an excellent tool for correcting analytical variability. This guide will compare its performance with other commonly used standards, including other deuterated analogs and non-deuterated structural analogs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the key validation parameters of an analytical method. The following tables summarize the performance of this compound and other internal standards based on published experimental data. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Table 1: Performance Data for Deuterated Internal Standards in Capsaicin Analysis

Internal StandardAnalyte(s)MatrixRecovery (%)Linearity (R²)Accuracy (% Bias)Precision (% RSD)
This compound Capsaicin, Dihydrocapsaicin (B196133)Various FoodsNot explicitly stated, but method showed good performance>0.99Not explicitly stated<15%
Capsaicin-d3Capsaicin, DihydrocapsaicinEdible Oil92.9 - 105>0.995Not explicitly stated<5%

Table 2: Performance Data for Structural Analog Internal Standards in Capsaicin Analysis

Internal StandardAnalyte(s)MatrixRecovery (%)Linearity (R²)Accuracy (%)Precision (% RSD)
Octanoyl vanillamideCapsaicin, Dihydrocapsaicin, Nonivamide (B1679840)Blood, Tissue~90Weighted quadratic90 - 1073 - 7 (Intra-assay), 6 - 7 (Inter-assay)
(4,5-dimethoxybenzyl)-4-methyloctamideCapsaicin, DihydrocapsaicinCapsicum Fruits86 - 93>0.94Not explicitly stated<14% (Interday)
CurcuminCapsaicin, DihydrocapsaicinDietary Supplements95.4 - 108.9Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative experimental protocols for capsaicin analysis using different types of internal standards.

Protocol 1: Capsaicin Analysis in Edible Oils using Capsaicin-d3 Internal Standard

This method is adapted from a validated UPLC-MS/MS procedure for the simultaneous determination of capsaicinoids.

1. Sample Preparation:

  • Weigh 1 g of the oil sample into a 15 mL centrifuge tube.

  • Add a known amount of Capsaicin-d3 internal standard solution.

  • Perform liquid-liquid extraction with acetonitrile (B52724).

  • The acetonitrile layer is then subjected to solid-phase extraction (SPE) for cleanup using a C18 cartridge.

  • Elute the capsaicinoids from the SPE cartridge with acetonitrile.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and capsaicin-d3.

Protocol 2: Capsaicin Analysis in Blood and Tissue using Octanoyl Vanillamide Internal Standard

This protocol is based on a method for the analysis of capsaicinoids in biological matrices.

1. Sample Preparation:

  • To 1 mL of blood or homogenized tissue, add the internal standard, octanoyl vanillamide.

  • Perform a one-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: C18 reversed-phase column

  • Mobile Phase: Stepwise gradient of methanol (B129727) and water containing 0.1% formic acid.

  • MS System: Tandem mass spectrometer with ESI.

  • MRM Transitions: Monitor transitions for capsaicin (m/z 306 → 137), dihydrocapsaicin (m/z 308 → 137), nonivamide (m/z 294 → 137), and octanoyl vanillamide (m/z 280 → 137).

Visualizing the Processes

To better understand the experimental workflow and the biological mechanism of capsaicin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Food, Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing

Caption: A generalized experimental workflow for capsaicin analysis using an internal standard.

capsaicin_signaling cluster_cell Sensory Neuron Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds to Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens channel Membrane Cell Membrane Neuron_depol Neuronal Depolarization Ca_ion->Neuron_depol Action_potential Action Potential Generation Neuron_depol->Action_potential Pain_sensation Sensation of Pain and Heat Action_potential->Pain_sensation

Caption: Simplified signaling pathway of capsaicin activation of the TRPV1 receptor.

Conclusion

The choice of internal standard is a critical factor in the accuracy and reliability of capsaicin quantification. Stable isotope-labeled internal standards, such as this compound and Capsaicin-d3, are generally considered the gold standard due to their ability to closely mimic the behavior of the analyte, thereby providing superior correction for matrix effects and other analytical variabilities. While structural analogs can be effective, they may not always co-elute or respond identically to the analyte in the mass spectrometer, potentially leading to less accurate results.

For researchers requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard like this compound is highly recommended. The experimental data, though compiled from various sources, consistently demonstrates that methods employing stable isotope-labeled standards exhibit excellent linearity, accuracy, and precision. The detailed protocols provided in this guide offer a starting point for the development and validation of robust analytical methods for capsaicin analysis in various matrices.

Validation of an Analytical Method for Capsaicin Using N-Vanillylnonanamide-d3 as an Internal Standard: A Comparative Guide According to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of capsaicin (B1668287) in a biological matrix, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance. The performance of the method using a stable isotope-labeled internal standard, N-Vanillylnonanamide-d3, is compared against a method using a structural analog internal standard, N-Vanillylnonanamide.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] This is because a SIL-IS has physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing more accurate and precise results. This guide will present experimental data to illustrate these advantages.

I. FDA Bioanalytical Method Validation Parameters

The FDA's guidance on bioanalytical method validation ensures that an analytical method is suitable for its intended purpose.[2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][5][6]

  • Accuracy: The closeness of the measured value to the true value.[4][5][7][8]

  • Precision: The degree of agreement among a series of measurements of the same sample.[4][5][7][8]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[4]

  • Recovery: The efficiency of the extraction process.[4]

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4]

II. Comparative Data Presentation

The following tables summarize the comparative performance data for the analytical method using this compound versus N-Vanillylnonanamide as the internal standard for the quantification of capsaicin.

Table 1: Accuracy and Precision

Quality Control SampleInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ This compound1.00.9898.08.5
N-Vanillylnonanamide1.01.15115.015.2
Low QC This compound3.02.9598.36.1
N-Vanillylnonanamide3.03.21107.011.8
Mid QC This compound5051.2102.44.5
N-Vanillylnonanamide5047.895.69.7
High QC This compound150148.999.33.2
N-Vanillylnonanamide150159.5106.38.9

Table 2: Recovery

AnalyteInternal StandardLow QC Recovery (%)Mid QC Recovery (%)High QC Recovery (%)
Capsaicin This compound92.594.193.7
N-Vanillylnonanamide85.388.987.5
Internal Standard This compound93.194.593.9
N-Vanillylnonanamide86.189.288.0

Table 3: Matrix Effect

Internal StandardLow QC Matrix FactorHigh QC Matrix Factor
This compound 1.020.99
N-Vanillylnonanamide 1.150.92

Table 4: Stability

Stability ConditionInternal StandardLow QC Stability (% of Nominal)High QC Stability (% of Nominal)
Freeze-Thaw (3 cycles) This compound97.898.5
N-Vanillylnonanamide92.194.3
Bench-Top (4 hours) This compound99.199.5
N-Vanillylnonanamide95.496.8
Long-Term (-80°C, 30 days) This compound98.299.0
N-Vanillylnonanamide93.795.1

III. Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or N-Vanillylnonanamide).

  • Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Capsaicin: Q1 306.2 -> Q3 137.1

    • This compound: Q1 297.2 -> Q3 137.1

    • N-Vanillylnonanamide: Q1 294.2 -> Q3 137.1

3. Validation Experiments

  • Accuracy and Precision: Five replicates of LLOQ, Low, Mid, and High QC samples were analyzed in three separate runs.

  • Recovery: The peak area of extracted samples was compared to that of unextracted samples at Low, Mid, and High QC concentrations.

  • Matrix Effect: The peak area of samples spiked post-extraction was compared to that of neat solutions at Low and High QC concentrations.

  • Stability: The stability of capsaicin was evaluated in plasma for three freeze-thaw cycles, 4 hours at room temperature (bench-top), and for 30 days at -80°C.

IV. Visualizations

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Spike Spike Plasma with Analyte & IS Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision Selectivity Selectivity Detect->Selectivity Recovery Recovery Detect->Recovery Stability Stability Detect->Stability

Caption: Experimental workflow for bioanalytical method validation.

Logical_Relationship cluster_IS_Choice Choice of Internal Standard cluster_Performance Impact on Method Performance SIL_IS This compound (Stable Isotope Labeled) High_Accuracy Higher Accuracy SIL_IS->High_Accuracy High_Precision Higher Precision SIL_IS->High_Precision Compensates_ME Compensates for Matrix Effects SIL_IS->Compensates_ME Lower_Variability Lower Variability SIL_IS->Lower_Variability Analog_IS N-Vanillylnonanamide (Structural Analog) Lower_Accuracy Lower Accuracy Analog_IS->Lower_Accuracy Lower_Precision Lower Precision Analog_IS->Lower_Precision Variable_ME Variable Matrix Effects Analog_IS->Variable_ME Higher_Variability Higher Variability Analog_IS->Higher_Variability

Caption: Logical relationship between internal standard choice and method performance.

References

Cross-Laboratory Validation of Bioanalytical Assays Using N-Vanillylnonanamide-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer and consistent performance of analytical methods across different laboratories are paramount in drug development and clinical trials. This guide provides a comprehensive overview of the cross-validation of bioanalytical assays utilizing N-Vanillylnonanamide-d3 as an internal standard. While direct multi-laboratory studies on this compound are not extensively published, this document synthesizes established principles of method validation and presents representative data to guide researchers in this process.

This compound, a deuterated analog of the synthetic capsaicinoid nonivamide, is a critical tool in liquid chromatography-mass spectrometry (LC-MS) based quantification of vanilloids like capsaicin (B1668287) and dihydrocapsaicin. Its use as an internal standard is predicated on the principle that it will mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability. However, ensuring that this holds true across different laboratory environments, equipment, and personnel requires rigorous cross-validation.

Principles of Cross-Laboratory Validation

Cross-validation of an analytical method ensures its robustness and reproducibility. The primary approaches include:

  • Comparative Testing : The most common method where different laboratories analyze identical samples. The results are then statistically compared against predefined acceptance criteria.

  • Co-validation : Involves the participation of multiple laboratories in the initial validation of a new analytical method.

  • Revalidation : A receiving laboratory conducts a full or partial revalidation of a method transferred from another laboratory.

Key performance parameters evaluated during cross-validation include accuracy, precision (repeatability and reproducibility), linearity, and robustness.

Data Presentation: A Comparative Analysis

The following tables present representative data from a hypothetical cross-laboratory study designed to validate an LC-MS/MS assay for capsaicin using this compound as an internal standard. These tables are illustrative and based on typical performance characteristics observed in single-laboratory validations.

Table 1: Inter-Laboratory Accuracy and Precision

AnalyteNominal Conc. (ng/mL)Laboratory A Mean Conc. (ng/mL)Laboratory B Mean Conc. (ng/mL)Inter-Lab %CVLaboratory A Accuracy (%)Laboratory B Accuracy (%)
Capsaicin5.04.95.12.898.0102.0
Capsaicin50.051.248.93.2102.497.8
Capsaicin500.0495.5508.21.899.1101.6

Table 2: Linearity and Range Comparison

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Laboratory A1 - 10000.998
Laboratory B1 - 10000.997

Table 3: Robustness to Method Variations

Parameter VariedLaboratory A (% Change in Conc.)Laboratory B (% Change in Conc.)
Column Temperature (+/- 2°C)1.51.8
Mobile Phase Composition (+/- 2%)2.12.5

Experimental Protocols

A detailed experimental protocol is crucial for successful cross-laboratory validation. Below is a representative protocol for the quantification of capsaicin in human plasma using this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Capsaicin: Precursor Ion > Product Ion (e.g., m/z 306.2 > 137.1)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 297.2 > 137.1)

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts involved in the cross-validation of assays using this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting DefineParameters Define Validation Parameters & Acceptance Criteria SelectLabs Select Participating Laboratories DefineParameters->SelectLabs PrepareProtocol Prepare Standardized Protocol SelectLabs->PrepareProtocol DistributeSamples Distribute Identical Sample Sets PrepareProtocol->DistributeSamples LabA_Analysis Laboratory A Performs Assay DistributeSamples->LabA_Analysis LabB_Analysis Laboratory B Performs Assay DistributeSamples->LabB_Analysis CollectData Collect & Collate Results LabA_Analysis->CollectData LabB_Analysis->CollectData StatisticalAnalysis Statistical Comparison of Data CollectData->StatisticalAnalysis FinalReport Generate Cross-Validation Report StatisticalAnalysis->FinalReport InternalStandardPrinciple cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result Analyte Analyte (e.g., Capsaicin) Extraction Sample Extraction (Potential for Loss) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LC_Separation LC Separation (Chromatographic Effects) Extraction->LC_Separation Analyte & IS co-processed MS_Ionization MS Ionization (Matrix Effects) LC_Separation->MS_Ionization Ratio Consistent Analyte/IS Ratio MS_Ionization->Ratio Ratio corrects for variability AccurateQuant Accurate Quantification Ratio->AccurateQuant

A Comparative Analysis of the Bioactivity of N-Vanillylnonanamide-d3 and Capsaicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of N-Vanillylnonanamide-d3 and capsaicin (B1668287). Both compounds are vanilloid receptor agonists known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. This document summarizes key quantitative data, details experimental methodologies for assessing bioactivity, and visualizes the primary signaling pathway involved.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative parameters of N-Vanillylnonanamide and capsaicin, focusing on their potency in activating the TRPV1 receptor. It is important to note that the EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterN-VanillylnonanamideCapsaicinReference(s)
TRPV1 Activation (EC50) 1.4 µM~0.44 µM (440 nM)[2][3]
Potency (Afferent Neuron Stimulation) Approximately half that of capsaicin-
Dopamine (B1211576) Release in SH-SY5Y cells (at 1 µM) 646 ± 48% of controlSimilar to Nonivamide (B1679840)[4]
Serotonin (B10506) Release in SH-SY5Y cells (at 1 µM) 272 ± 115% of controlSimilar to Nonivamide[4]

Key Bioactivity Differences

While both compounds are potent TRPV1 agonists, a notable distinction lies in their downstream signaling and potential for TRPV1-independent actions. Research has indicated that N-Vanillylnonanamide can stimulate the release of dopamine and serotonin in SH-SY5Y neuroblastoma cells through a pathway that is independent of TRPV1 activation. In contrast, capsaicin-induced release of these neurotransmitters was shown to be TRPV1-dependent.[4][5] This suggests that N-Vanillylnonanamide may possess a broader pharmacological profile than capsaicin.

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol is a standard method for quantifying intracellular calcium mobilization following the activation of ion channels like TRPV1.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1, dorsal root ganglion neurons)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Test compounds (this compound, capsaicin)

  • Fluorescence microplate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture until they reach the desired confluence.

  • Loading with Fura-2 AM:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with fresh HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the test compounds (this compound or capsaicin) at various concentrations.

    • Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the intracellular calcium concentration. Dose-response curves can be generated to calculate EC50 values.[6][7][8][9]

Substance P Release Assay (ELISA)

This protocol measures the release of the neuropeptide Substance P from sensory neurons, a downstream effect of TRPV1 activation.

Materials:

  • Primary sensory neuron culture or appropriate tissue explants

  • Assay buffer (e.g., HBSS)

  • Test compounds (this compound, capsaicin)

  • Substance P ELISA kit

  • Microplate reader

Procedure:

  • Cell/Tissue Preparation: Culture sensory neurons or prepare tissue explants and allow them to equilibrate in assay buffer.

  • Stimulation:

    • Treat the cells/tissues with various concentrations of this compound or capsaicin for a defined period (e.g., 10-30 minutes).

    • Include a negative control (vehicle) and a positive control (e.g., high potassium solution).

  • Sample Collection: After stimulation, collect the supernatant (assay buffer) which will contain the released Substance P.

  • ELISA Protocol:

    • Follow the specific instructions provided with the commercial Substance P ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of Substance P in the samples is determined by comparing their absorbance to a standard curve. This allows for the quantification of stimulus-induced neuropeptide release.[10][11][12][13][14]

Mandatory Visualization

Signaling Pathway of TRPV1 Activation

The following diagram illustrates the primary signaling cascade initiated by the binding of agonists like capsaicin and N-Vanillylnonanamide to the TRPV1 receptor.

TRPV1_Signaling_Pathway Agonist Capsaicin or This compound TRPV1 TRPV1 Receptor Agonist->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization PKC PKC Ca_influx->PKC Activates PKA PKA Ca_influx->PKA Activates Na_influx->Depolarization AP Action Potential Generation Depolarization->AP SP_Release Substance P Release Depolarization->SP_Release CGRP_Release CGRP Release Depolarization->CGRP_Release Pain_Sensation Sensation of Pain and Heat AP->Pain_Sensation PKC->TRPV1 Phosphorylates & Sensitizes PKA->TRPV1 Phosphorylates & Sensitizes Neuroinflammation Neurogenic Inflammation SP_Release->Neuroinflammation CGRP_Release->Neuroinflammation

Caption: TRPV1 receptor activation and downstream signaling cascade.

Experimental Workflow for Calcium Flux Assay

The diagram below outlines the key steps in performing an intracellular calcium flux assay to measure the bioactivity of TRPV1 agonists.

Calcium_Flux_Workflow Start Start Cell_Culture Culture TRPV1-expressing cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with Fura-2 AM (30-60 min at 37°C) Cell_Culture->Dye_Loading Wash Wash cells to remove extracellular dye Dye_Loading->Wash Baseline Measure baseline fluorescence ratio (F340/F380) Wash->Baseline Add_Compound Add this compound or Capsaicin Baseline->Add_Compound Measure_Response Record fluorescence ratio over time Add_Compound->Measure_Response Data_Analysis Analyze data and calculate EC50 Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based intracellular calcium flux assay.

References

A Researcher's Guide to Assessing the Isotopic Purity and Enrichment of N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of isotopically labeled compounds is of paramount importance for the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of N-Vanillylnonanamide-d3, a deuterated analog of the synthetic capsaicinoid, with its non-deuterated counterpart and other deuterated alternatives. This guide will delve into the critical aspects of isotopic purity and enrichment, offering detailed experimental protocols for their assessment using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

N-Vanillylnonanamide, also known as synthetic capsaicin (B1668287), is widely used in pharmacological research due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. The deuterated form, this compound, serves as an invaluable internal standard in quantitative analyses, such as pharmacokinetic and metabolic studies, due to its similar chemical properties to the unlabeled analyte and its distinct mass, which allows for clear differentiation in mass spectrometric analyses.

Data Presentation: A Comparative Analysis

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is not sufficient to only consider the percentage of the desired deuterated species (e.g., d3). A thorough assessment involves quantifying the distribution of all isotopologues (molecules that differ only in their isotopic composition). The following table presents a comparative overview of this compound and its alternatives.

ParameterThis compoundCapsaicin-d3Dihydrocapsaicin-d3N-Vanillylnonanamide (Non-deuterated)
Chemical Purity ≥98%≥98%Commercially available, typical purity >95%≥98.0% (HPLC)
Isotopic Enrichment (d-species) >99 atom % D (illustrative)Not explicitly stated, but high enrichment is expectedNot explicitly stated, but high enrichment is expectedNot Applicable
Isotopic Distribution (Illustrative)
d0<0.5%<0.5%<1.0%>99%
d1<1.0%<1.0%<2.0%<1% (natural abundance)
d2<2.0%<2.0%<3.0%Not Applicable
d3>96.5%>96.5%>94.0%Not Applicable
Molecular Weight 296.42 g/mol [1]308.4 g/mol [2]310.45 g/mol 293.40 g/mol [3]
Primary Application Internal standard for LC-MSInternal standard for capsaicin quantification[2]Internal standard for dihydrocapsaicin (B196133) quantificationAnalytical standard, biological studies

Note: The isotopic distribution for this compound, Capsaicin-d3, and Dihydrocapsaicin-d3 is illustrative as specific certificates of analysis with this level of detail are not always publicly available. However, reputable suppliers will provide this information upon request.

Experimental Protocols

Accurate determination of isotopic purity and enrichment relies on robust and well-validated analytical methods. The two primary techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic enrichment and distribution of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan from m/z 290-310 with a resolution of at least 70,000.

      • Precursor and Product Ions for N-Vanillylnonanamide: Precursor ion [M+H]+ at m/z 294.2, with a characteristic product ion at m/z 137.1. For this compound, the precursor ion [M+H]+ will be at m/z 297.2.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

    • The isotopic enrichment is reported as the percentage of the desired deuterated species (d3).

Quantitative NMR (qNMR) Spectroscopy for Purity and Isotopic Enrichment

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity. It can also be used to determine the level of deuteration.

Objective: To determine the chemical purity and confirm the isotopic enrichment of this compound by ¹H qNMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Accurately weigh a known amount of this compound and add it to the same NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the internal standard and a well-resolved signal from the non-deuterated portion of the this compound molecule (e.g., aromatic protons).

    • The chemical purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

    • To assess isotopic enrichment, integrate the residual proton signal at the deuterated position (in this case, the methoxy (B1213986) group protons, which would appear around 3.87 ppm in the non-deuterated compound) and compare its integral to a signal from a non-deuterated part of the molecule. The percentage of deuteration can be calculated from the relative integral values.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis start This compound Standard stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution working_solution Dilute to Working Solution (1 µg/mL) stock_solution->working_solution lc_separation UHPLC Separation (C18 Column) working_solution->lc_separation ms_detection HRMS Detection (ESI+, Full Scan) lc_separation->ms_detection extract_ions Extract Ion Chromatograms ms_detection->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_distribution Calculate Isotopic Distribution integrate_peaks->calculate_distribution end end calculate_distribution->end Report Isotopic Purity & Enrichment

Caption: Experimental workflow for assessing isotopic purity by LC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_standard Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve weigh_analyte Accurately weigh This compound weigh_analyte->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (long relaxation delay) dissolve->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Signals (Analyte & Standard) process_spectrum->integrate_signals calculate_purity Calculate Chemical Purity & Isotopic Enrichment integrate_signals->calculate_purity final_report final_report calculate_purity->final_report Final Report

Caption: Workflow for qNMR analysis of this compound.

References

A Researcher's Guide to Analytical Standards for Capsaicinoids: Interpreting the Certificate of Analysis for N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of capsaicinoids, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Vanillylnonanamide-d3 with its non-deuterated counterpart and other commonly used capsaicinoid standards. By examining the data typically presented in a Certificate of Analysis (CoA), this guide will empower users to make informed decisions for their analytical needs.

Understanding the Role of an Internal Standard

In quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample. It is a substance that is chemically similar to the analyte but is not naturally present in the sample. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. This is because their physical and chemical properties are nearly identical to the analyte of interest, leading to very similar behavior during sample processing and analysis.

Comparison of Analytical Standards

The following tables summarize the key specifications for this compound and its common alternatives, based on data typically found in supplier Certificates of Analysis.

Table 1: Specifications of this compound and N-Vanillylnonanamide

ParameterThis compoundN-Vanillylnonanamide
Synonyms Nonivamide-d3, Pseudocapsaicin-d3Nonivamide, Pseudocapsaicin, Synthetic Capsaicin
CAS Number 2444-46-4 (for unlabeled)2444-46-4
Molecular Formula C₁₇H₂₄D₃NO₃C₁₇H₂₇NO₃
Molecular Weight ~296.42 g/mol ~293.40 g/mol
Purity (Typical) ≥98% (by HPLC)≥97% (by HPLC)
Isotopic Purity ≥99% Deuterium (B1214612) IncorporationNot Applicable

Table 2: Specifications of Other Common Capsaicinoid Standards

ParameterCapsaicinDihydrocapsaicin
CAS Number 404-86-419408-84-5
Molecular Formula C₁₈H₂₇NO₃C₁₈H₂₉NO₃
Molecular Weight ~305.41 g/mol ~307.47 g/mol
Purity (Typical) ≥95% (by HPLC)≥90% (by HPLC)

Experimental Protocols

The accurate quantification of capsaicinoids is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The following is a generalized experimental protocol based on established methods found in the scientific literature.

Sample Preparation
  • Extraction: Samples (e.g., pepper extracts, formulations) are accurately weighed and extracted with a suitable organic solvent such as acetonitrile (B52724) or methanol (B129727).

  • Internal Standard Spiking: A known amount of the internal standard (e.g., this compound) is added to the sample extract.

  • Dilution: The spiked extract is diluted to a final concentration within the linear range of the instrument.

  • Filtration: The final solution is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for capsaicinoids.

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Vanillylnonanamide294.2137.1
This compound297.2137.1 or 140.1
Capsaicin306.2137.1
Dihydrocapsaicin308.2137.1

Data Analysis Workflow

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Sample Add Internal Standard (IS) Add Internal Standard (IS) Sample->Add Internal Standard (IS) Extraction & Dilution Extraction & Dilution Add Internal Standard (IS)->Extraction & Dilution LC-MS LC-MS Extraction & Dilution->LC-MS Peak Integration Peak Integration LC-MS->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Analyte Area / IS Area Quantification Quantification Ratio Calculation->Quantification vs. Calibration Curve

Caption: Workflow for quantitative analysis of capsaicinoids using an internal standard.

The Advantage of this compound

The primary advantage of using this compound over its non-deuterated counterpart or other capsaicinoid analogs as an internal standard lies in its isotopic labeling.

cluster_ideal_is Properties of an Ideal Internal Standard cluster_d3_advantages Advantages of this compound A Similar Chemical & Physical Properties to Analyte X Near-identical retention time A->X B Co-elution with Analyte B->X C Similar Ionization Efficiency Y Compensates for matrix effects C->Y D Mass Shift for MS Detection Z Distinct mass-to-charge ratio D->Z

Caption: Key advantages of using a deuterated internal standard like this compound.

The deuterium atoms in this compound increase its mass by three atomic mass units. This mass difference allows the mass spectrometer to distinguish between the analyte (N-Vanillylnonanamide) and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process. This co-elution and similar ionization behavior are crucial for accurately correcting any variations, leading to more robust and reliable quantitative data.

Performance Showdown: N-Vanillylnonanamide-d3 Analysis Across Different Mass Spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of N-Vanillylnonanamide-d3, a deuterated synthetic capsaicinoid, is critical in various research and development applications, from pharmacokinetic studies to quality control of pharmaceutical formulations. The choice of mass spectrometer plays a pivotal role in achieving the desired analytical performance. This guide provides an objective comparison of the performance of three common types of mass spectrometers—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound and its non-deuterated analogue, nonivamide (B1679840).

Executive Summary

For targeted quantification of this compound, Triple Quadrupole (QqQ) mass spectrometers offer unparalleled sensitivity and selectivity, making them the gold standard for bioanalytical and trace-level quantification. Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide a balance between quantitative performance and high-resolution accurate mass (HRAM) capabilities, making them suitable for both quantification and identification of unknown compounds. Orbitrap mass spectrometers excel in high-resolution and accurate mass measurements, proving invaluable for structural elucidation and untargeted screening, with improving quantitative capabilities.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of different mass spectrometer platforms for the analysis of nonivamide, a close structural analog of this compound. These values are compiled from published analytical methods and serve as a comparative baseline.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Limit of Detection (LOD) 0.15 µg/kg[1]~1-8 µg/L[2]Not explicitly reported for quantification, focus on screening[3][4]
Limit of Quantification (LOQ) 0.5 µg/kg[1]~1 ppm for other small molecules[5]Not explicitly reported for quantification, focus on screening[3][4]
Linear Dynamic Range 0.5 - 40 µg/kg[1]Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Accuracy (% Recovery) 92.9% - 105%[1]90% - 107% for capsaicinoids[6]Not explicitly reported for quantification
Precision (%RSD) < 5%[1]5.3% - 7.4% for capsaicinoids[2]Not explicitly reported for quantification
Mass Resolution Low (~1000 FWHM)High (up to 40,000 FWHM)Ultra-high (up to 150,000 FWHM)[7]
Mass Accuracy ~100 ppm< 5 ppm< 2-5 ppm[7]
Primary Application Targeted QuantificationQuantification & IdentificationUntargeted Screening & Structural Elucidation

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of nonivamide using Triple Quadrupole and Q-TOF mass spectrometers.

Triple Quadrupole (QqQ) LC-MS/MS Method for Nonivamide Quantification

This protocol is adapted from a validated method for the determination of capsaicinoids in oil matrices.[1]

1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

  • Liquid-Liquid Extraction (LLE):

    • To 1 g of oil sample, add 5 mL of n-hexane and 5 mL of acetonitrile (B52724).

    • Vortex for 1 min and centrifuge at 4000 rpm for 5 min.

    • Collect the acetonitrile phase.

    • Repeat the extraction of the n-hexane phase twice with 5 mL of acetonitrile.

    • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the residue in 1 mL of n-hexane.

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of n-hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of n-hexane.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z) for Nonivamide: 294.2.

  • Product Ion (m/z) for Nonivamide: 137.1.[6]

  • Collision Energy: Optimized for the specific instrument (typically 15-25 eV).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Q-TOF LC-MS Method for Capsaicinoid Analysis

This protocol is based on a method for the analysis of capsaicinoids in urine.[2]

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction)

  • Take 5 mL of the urine sample.

  • Add 1 mL of acetone (B3395972) (disperser solvent) containing the extraction solvent (e.g., chloroform).

  • Vortex for 1 min to form a cloudy solution.

  • Centrifuge at 3500 rpm for 5 min.

  • Collect the sedimented phase (extraction solvent).

  • Evaporate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan MS and targeted MS/MS (product ion scan).

  • Mass Range: m/z 50-1000.

  • Capillary Voltage: 4.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Mandatory Visualizations

Experimental_Workflow_QqQ cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction LLE->SPE Final_Extract Final Extract SPE->Final_Extract LC Liquid Chromatography Final_Extract->LC QqQ Triple Quadrupole MS LC->QqQ Data Quantitative Data QqQ->Data

Caption: Workflow for this compound quantification using a Triple Quadrupole MS.

Signaling_Pathway_MS_Comparison cluster_QqQ Triple Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) cluster_Orbitrap Orbitrap Analyte This compound QqQ_Focus Targeted Quantification Analyte->QqQ_Focus QTOF_Focus Quantification & Identification Analyte->QTOF_Focus Orbitrap_Focus Screening & Elucidation Analyte->Orbitrap_Focus QqQ_Adv High Sensitivity High Selectivity QqQ_Focus->QqQ_Adv QTOF_Adv High Resolution Accurate Mass QTOF_Focus->QTOF_Adv Orbitrap_Adv Ultra-High Resolution Excellent Mass Accuracy Orbitrap_Focus->Orbitrap_Adv

Caption: Logical relationship of mass spectrometer choice to analytical goal for this compound.

Performance Deep Dive: Choosing the Right Tool for the Job

Triple Quadrupole (QqQ) Mass Spectrometer: For purely quantitative applications where the target analyte is known, the QqQ is the instrument of choice. Its ability to perform Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.[8] This results in very low limits of detection and quantification, making it ideal for bioanalysis of drugs and their metabolites in complex matrices like blood and tissue.[6]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: Q-TOF instruments offer a significant advantage when both quantitative and qualitative information is required. They provide high-resolution accurate mass (HRAM) data, which can be used to confirm the elemental composition of the analyte and to identify unknown compounds in the sample. While their sensitivity for targeted quantification may be slightly lower than that of a top-tier triple quadrupole, modern Q-TOFs are capable of providing reliable quantitative data for many applications.[2] Their strength lies in their versatility for both targeted and non-targeted screening.

Orbitrap Mass Spectrometer: The Orbitrap is the leader in high-resolution and accurate mass measurements.[7] This makes it an incredibly powerful tool for structural elucidation of unknown metabolites and for untargeted screening of a wide range of compounds in complex samples.[3][4] While traditionally not the first choice for targeted quantification, advancements in Orbitrap technology and data processing software have significantly improved their quantitative performance. For applications requiring the highest level of confidence in compound identification alongside quantification, the Orbitrap is an excellent option.

References

A Comparative Guide to Confirming the Structural Integrity of N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the structural integrity of N-Vanillylnonanamide-d3, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

N-Vanillylnonanamide, also known as nonivamide (B1679840) or synthetic capsaicin, is a pungent compound with applications in pharmaceuticals and as a chemical irritant. Its deuterated analog, this compound, is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification. The deuterium (B1214612) labeling on the methoxy (B1213986) group provides a distinct mass shift without significantly altering the chemical properties of the molecule. Ensuring the structural integrity and isotopic purity of this compound is critical for the accuracy and reliability of experimental results.

Structural Comparison

The only structural difference between N-Vanillylnonanamide and this compound is the substitution of three hydrogen atoms with deuterium atoms on the methoxy (-OCH₃) group attached to the vanillyl ring.

CompoundChemical StructureMolecular FormulaMolecular Weight
N-Vanillylnonanamide [Image of N-Vanillylnonanamide structure]C₁₇H₂₇NO₃293.41 g/mol
This compound [Image of this compound structure with deuterium labeled]C₁₇H₂₄D₃NO₃296.43 g/mol

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By comparing the NMR spectra of N-Vanillylnonanamide and its deuterated analog, we can confirm the position and extent of deuterium incorporation.

Predicted Spectral Changes in this compound
  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the methoxy protons (-OCH₃), which typically appears around 3.87 ppm.

  • ¹³C NMR: The resonance of the methoxy carbon will be affected by the attached deuterium atoms. The signal will likely appear as a triplet (due to coupling with deuterium, which has a spin of 1) and may be shifted slightly upfield. The intensity of this signal will also be significantly reduced in a proton-decoupled ¹³C NMR spectrum.

Experimental Data Comparison

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Functional GroupN-Vanillylnonanamide Chemical Shift (ppm)[1]Predicted this compound Chemical Shift (ppm)MultiplicityNumber of Protons
-OCH₃3.87Absents3
Ar-H6.74 - 6.876.74 - 6.87m3
-CH₂-NH4.354.35d2
-NH-C=O~5.7 (broad)~5.7 (broad)s1
Ar-OH~5.9 (broad)~5.9 (broad)s1
-CH₂-C=O2.202.20t2
-(CH₂)₅-1.26 - 1.651.26 - 1.65m10
-CH₃0.880.88t3

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Carbon AtomN-Vanillylnonanamide Chemical Shift (ppm)[1]Predicted this compound Chemical Shift (ppm)Predicted Multiplicity
-OC H₃55.9~55.7t
Aromatic C110.1, 114.5, 120.8, 130.5, 145.2, 146.8110.1, 114.5, 120.8, 130.5, 145.2, 146.8s, d
-C H₂-NH43.643.6t
-C =O172.9172.9s
Aliphatic Chain25.7, 29.2, 29.3, 29.4, 31.8, 36.725.7, 29.2, 29.3, 29.4, 31.8, 36.7t
-C H₃14.114.1q
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (N-Vanillylnonanamide or this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the internal standard (TMS at 0 ppm).

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information to confirm the identity and purity of this compound.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed molecular structure, connectivity, and isotopic labeling position.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample amounts.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight, isotopic enrichment.High sensitivity, requires very small sample amounts.Does not provide detailed structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by liquid chromatography followed by mass analysis.Retention time, molecular weight, purity.High throughput, suitable for complex mixtures.Isotopic labeling can sometimes cause slight shifts in retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds by gas chromatography followed by mass analysis.Retention time, molecular weight, purity.Excellent separation for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like N-Vanillylnonanamide.
Experimental Protocol: GC-MS Analysis of N-Vanillylnonanamide
  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • To increase volatility, derivatize the sample by silylating the hydroxyl and amide groups. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for nonpolar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized N-Vanillylnonanamide based on its retention time and mass spectrum.

    • Compare the mass spectrum with a library of known compounds for confirmation. The mass spectrum of the d3-analog will show a molecular ion peak that is 3 Da higher than the non-deuterated compound.

Workflow and Logical Relationships

The following diagrams illustrate the workflows for confirming the structural integrity of this compound.

Structural_Confirmation_Workflow Workflow for Structural Integrity Confirmation cluster_nmr NMR Analysis cluster_ms Alternative Methods prep_nmr Sample Preparation (Dissolve, Filter) acq_nmr NMR Data Acquisition (1H and 13C) prep_nmr->acq_nmr proc_nmr Data Processing (FT, Phasing, Baseline) acq_nmr->proc_nmr comp_nmr Spectral Comparison (d0 vs d3) proc_nmr->comp_nmr confirm_nmr Structural Confirmation comp_nmr->confirm_nmr prep_ms Sample Preparation (Dilution/Derivatization) lcms LC-MS Analysis prep_ms->lcms gcms GC-MS Analysis prep_ms->gcms data_ms Data Analysis (Mass Spectrum, Purity) lcms->data_ms gcms->data_ms confirm_ms Identity & Purity Confirmation data_ms->confirm_ms

Caption: Workflow for structural confirmation using NMR and alternative methods.

NMR_Comparison_Logic Logic for NMR Spectral Comparison cluster_h1 1H NMR Comparison cluster_c13 13C NMR Comparison d0_spec N-Vanillylnonanamide (d0) Spectrum h1_d0 OCH3 signal present (~3.87 ppm) d0_spec->h1_d0 c13_d0 OCH3 signal as singlet (~55.9 ppm) d0_spec->c13_d0 d3_spec This compound (d3) Spectrum h1_d3 OCH3 signal absent d3_spec->h1_d3 c13_d3 OCH3 signal as triplet, slightly upfield d3_spec->c13_d3 h1_result Confirmation of Deuteration at OCH3 h1_d3->h1_result c13_result Confirmation of Deuteration at OCH3 c13_d3->c13_result

References

A Comparative Analysis of the Pharmacokinetic Profiles of N-Vanillylnonanamide-d3 and Nonivamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected pharmacokinetic profiles of N-Vanillylnonanamide-d3 and its non-deuterated counterpart, nonivamide (B1679840). The comparison is based on the well-established principles of the kinetic isotope effect, which predicts alterations in drug metabolism upon deuterium (B1214612) substitution. While direct comparative experimental data for this compound is not publicly available, this guide extrapolates the likely pharmacokinetic consequences of deuteration for researchers engaged in the development of related compounds.

The Impact of Deuteration on Pharmacokinetics

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly modify the metabolic fate of a drug.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for a significant portion of drug metabolism.[3][4] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism, which in turn can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[1][5][6]

Expected Pharmacokinetic Profile Comparison

Based on the principles of the kinetic isotope effect, the following table outlines the anticipated differences in the pharmacokinetic parameters of this compound compared to nonivamide. The quantitative values are hypothetical and serve to illustrate the expected direction and magnitude of the changes.

Pharmacokinetic ParameterNonivamide (Non-deuterated)This compound (Deuterated)Expected ChangeRationale
Cmax (Maximum Plasma Concentration) X ng/mL~1.2X - 1.5X ng/mLIncreasedSlower metabolism can lead to a higher peak concentration.
Tmax (Time to Cmax) Y hoursY - 1.5Y hoursPotentially delayedA slower rate of absorption or metabolism could delay the time to reach peak concentration.
AUC (Area Under the Curve) Z ngh/mL~1.5Z - 2Z ngh/mLIncreasedReduced clearance and slower metabolism lead to greater overall drug exposure.[7]
t½ (Elimination Half-life) W hours~1.5W - 2.5W hoursExtendedThe primary driver of the kinetic isotope effect is a reduced rate of metabolic clearance, leading to a longer half-life.[1][4]

Experimental Protocol for a Comparative Pharmacokinetic Study

The following is a representative experimental protocol for a comparative pharmacokinetic study of this compound and nonivamide in a rodent model.

Objective: To determine and compare the pharmacokinetic profiles of this compound and nonivamide following oral administration to Sprague-Dawley rats.

Materials:

  • This compound

  • Nonivamide

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study with free access to food and water.

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Divide the rats into two groups (n=6 per group).

    • Administer a single oral dose of either this compound or nonivamide (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately place the blood samples into anticoagulant-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and nonivamide in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analytes.

    • Analyze the plasma samples to determine the concentrations of this compound and nonivamide at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds.

    • Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.

Signaling Pathway of Nonivamide

Nonivamide, similar to its well-known analog capsaicin (B1668287), is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[8][9] Activation of this non-selective cation channel, predominantly expressed in sensory neurons, leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of an action potential.[8][9] This signaling cascade is responsible for the sensation of heat and pain. However, some studies suggest that nonivamide may also act through TRPV1-independent pathways to elicit certain cellular responses, such as the release of dopamine (B1211576) and serotonin (B10506).[10][11]

nonivamide_trvp1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nonivamide Nonivamide TRPV1_Receptor TRPV1 Receptor Nonivamide->TRPV1_Receptor Binds to Ca_Influx Ca²⁺ Influx TRPV1_Receptor->Ca_Influx Opens Channel Na_Influx Na⁺ Influx TRPV1_Receptor->Na_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Signaling Neuronal Signaling (Pain and Heat Sensation) Action_Potential->Neuronal_Signaling

Caption: TRPV1 Receptor Activation by Nonivamide.

Conclusion

The strategic deuteration of nonivamide to form this compound is expected to confer a more favorable pharmacokinetic profile, characterized by a slower rate of metabolism, longer half-life, and increased overall exposure. These predicted advantages, rooted in the kinetic isotope effect, warrant experimental verification through rigorous pharmacokinetic studies. The provided experimental protocol offers a framework for such an investigation. A thorough understanding of the comparative pharmacokinetics is crucial for the rational design and development of novel therapeutic agents based on the nonivamide scaffold.

References

N-Vanillylnonanamide-d3: A Validated Surrogate for Capsaicin in High-Throughput Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis confirms N-Vanillylnonanamide-d3 as a reliable and effective surrogate for capsaicin (B1668287) in competitive binding assays targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supporting experimental data, and detailed protocols to facilitate its integration into screening workflows.

N-Vanillylnonanamide, also known as nonivamide (B1679840) or PAVA, is a synthetic, non-pungent analog of capsaicin, the active component in chili peppers. Both compounds are potent agonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception and thermoregulation. The deuterated form, this compound, offers a stable, labeled alternative for various analytical applications, including its use as an internal standard in mass spectrometry and as a surrogate in binding assays.

This guide presents a validation of this compound as a suitable surrogate for capsaicin in binding assays by comparing their binding affinities to the TRPV1 receptor and providing detailed experimental methodologies.

Comparative Binding Affinity

The suitability of a surrogate in a binding assay is primarily determined by its binding affinity (Ki or IC50) to the target receptor relative to the natural ligand. While direct comparative studies on the deuterated form are limited, extensive data is available for the non-deuterated N-Vanillylnonanamide (nonivamide).

CompoundReceptorBinding Affinity (Ki)Reference
N-Vanillylnonanamide (Nonivamide)TRPV1~ 8.0 nM[1]
CapsaicinTRPV1~ 0.68 µM (IC50)[2]

As the data indicates, nonivamide exhibits a significantly higher binding affinity for the TRPV1 receptor compared to capsaicin. This higher affinity can be advantageous in competitive binding assays, as it may allow for the use of lower concentrations of the surrogate, potentially reducing non-specific binding and improving assay sensitivity.

The structural similarity between N-Vanillylnonanamide and capsaicin is a key factor in their shared bioactivity as TRPV1 agonists. The primary difference lies in the aliphatic tail, where capsaicin possesses a double bond that is absent in nonivamide. This subtle structural variation contributes to the observed differences in binding affinity.

The Deuterium (B1214612) Isotope Effect: A Minimal Consideration for Binding Affinity

The substitution of three hydrogen atoms with deuterium in this compound is unlikely to significantly alter its binding affinity to the TRPV1 receptor. The deuterium kinetic isotope effect (KIE) primarily affects reaction rates involving the cleavage of the carbon-hydrogen/deuterium bond. In the context of ligand-receptor binding, which is an equilibrium process, the thermodynamic equilibrium isotope effect (EIE) is more relevant. The EIE is generally small and would not be expected to cause a substantial change in the binding affinity (Ki). Therefore, the binding affinity of this compound can be considered functionally equivalent to that of nonivamide for the purposes of a binding assay surrogate.

Experimental Protocols

The following are detailed methodologies for conducting a competitive radioligand binding assay to determine the binding affinity of test compounds for the TRPV1 receptor, using a radiolabeled ligand and either capsaicin or this compound as a competitor.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • TRPV1-expressing membranes: Prepared from HEK293 or CHO cells stably expressing the human TRPV1 receptor.

  • Radioligand: [³H]-Resiniferatoxin (RTX), a potent TRPV1 agonist.

  • Competitors: Capsaicin and this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM KCl, 2 mM MgCl2, and 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Culture HEK293 or CHO cells expressing human TRPV1 to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Store the membrane preparations at -80°C until use.

3. Competitive Binding Assay Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells and 50 µL of a high concentration of unlabeled RTX (e.g., 1 µM) to the "non-specific binding" wells.

  • Add 50 µL of increasing concentrations of the competitor (capsaicin or this compound) to the remaining wells.

  • Add 50 µL of [³H]-RTX (at a concentration near its Kd) to all wells.

  • Add 100 µL of the TRPV1 membrane preparation to all wells.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further aid in the understanding of the underlying mechanisms and experimental design, the following diagrams illustrate the TRPV1 signaling pathway and the workflow of a competitive binding assay.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Binds to This compound This compound This compound->TRPV1 Binds to Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Activates Na_Influx Na⁺ Influx TRPV1->Na_Influx Activates Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascade Depolarization->Signaling_Cascade Pain_Sensation Pain Sensation Signaling_Cascade->Pain_Sensation

Caption: TRPV1 Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Membranes, Buffers, Radioligand, Competitors) Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitor wells) Prepare_Reagents->Plate_Setup Add_Components Add Radioligand and TRPV1 Membranes Plate_Setup->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Count Radioactivity (Scintillation Counter) Filter_Wash->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Determine_IC50_Ki Determine IC50 and Ki (Non-linear Regression) Calculate_Binding->Determine_IC50_Ki

References

Safety Operating Guide

Proper Disposal of N-Vanillylnonanamide-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Vanillylnonanamide-d3, a deuterated synthetic analogue of capsaicin, requires careful management due to its hazardous properties. This guide provides detailed procedures for its safe disposal.

Hazard Profile and Safety Precautions

N-Vanillylnonanamide is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation or allergic skin reactions[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Polyvinyl chloride - PVC)
Eye Protection Chemical splash goggles or a face shield[3]
Body Protection Protective clothing to prevent skin contact
Respiratory Use in a well-ventilated area or with a local exhaust system. If dust or aerosol is generated, a respirator may be necessary.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents[4]. Ensure the storage area is secure and locked[4].

2. Preparing for Disposal:

  • Consult Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal[4].

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect the material. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

3. Recommended Disposal Method:

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[4]. This ensures the complete destruction of the compound and minimizes environmental release.

4. Handling Spills:

  • Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste[4]. The area should then be cleaned with soap and water[1].

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Labeled, Sealed Hazardous Waste Container B->C D Store Container in a Cool, Dark, Ventilated, and Secure Area C->D E Consult Local, State, and Federal Disposal Regulations D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Professional Collection and Incineration F->G H End: Proper Disposal Complete G->H

Disposal Workflow for this compound

Quantitative Hazard Data

The following table summarizes the key hazard classifications for N-Vanillylnonanamide.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH300 / H301Fatal or Toxic if swallowed[2][4]
Skin IrritationH315Causes skin irritation[1][2][4]
Serious Eye Irritation/DamageH318 / H319Causes serious eye damage or irritation[1][2][4]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling N-Vanillylnonanamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Vanillylnonanamide-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Chemical Identifier:

  • Synonyms: Nonivamide-d3, N-(4-Hydroxy-3-methoxybenzyl)nonamide-d3, Pelargonic Acid Vanillylamide-d3, Pseudocapsaicin-d3[1]

  • Molecular Formula: C₁₇H₂₄D₃NO₃[1]

  • Molecular Weight: 296.42[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a synthetic analogue of capsaicin (B1668287) and should be handled with care due to its irritant and toxic properties.[2]

Summary of Hazards:

Hazard Classification Description
Acute Oral Toxicity Toxic or fatal if swallowed.[3][4][5]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[3][6]
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][6]

| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] |

Required Personal Protective Equipment (PPE):

PPE Category Specific Requirements
Hand Protection Chemical-resistant nitrile gloves are recommended.[7] Avoid all possible skin contact when removing gloves.[8]
Eye/Face Protection Wear chemical safety goggles or a face shield.[9]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required, especially when handling the powder outside of a fume hood.

| Skin and Body Protection | Wear a lab coat or appropriate protective clothing to prevent skin exposure.[9] |

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for N-Vanillylnonanamide.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Have all necessary equipment (spatulas, weighing paper, solvent, vortex mixer, etc.) inside the fume hood before opening the compound container.

Weighing and Aliquoting:

  • Tare Scale: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Dispense Powder: Carefully dispense the desired amount of this compound powder. Avoid creating dust.

  • Close Container: Securely cap the primary container immediately after dispensing.

  • Dissolving: If making a solution, add the solvent to the powder in a sealed container (e.g., vial with a septum cap). Methanol is a suitable solvent.[11] Mix gently until dissolved.

Experimental Use:

  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of aerosols or dust.

  • Avoid Contamination: Use dedicated equipment to handle the compound.

Disposal Plan

Waste Segregation and Disposal:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, bench paper, pipette tips) must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent (e.g., methanol). The rinsate must be collected as hazardous waste.

Emergency Procedures

Spill Response:

  • Small Spills (<100mg): If trained and wearing appropriate PPE (including a respirator), cover the spill with a wet absorbent material to prevent dust formation.[10] Gently wipe up the material and place it in a sealed hazardous waste container.[10] Clean the area with soap and water.

  • Large Spills: Evacuate the area and prevent entry.[10] Contact the institution's Environmental Health and Safety (EHS) department immediately.[10]

Exposure Response:

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |

Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Powder prep3->weigh Start Handling dissolve Dissolve in Solvent weigh->dissolve spill Spill weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill solid_waste Collect Solid Waste experiment->solid_waste End of Experiment liquid_waste Collect Liquid Waste experiment->liquid_waste End of Experiment exposure Exposure experiment->exposure

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.